NecroIr2
説明
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特性
分子式 |
C44H30ClIrN8O2- |
|---|---|
分子量 |
930.4 g/mol |
IUPAC名 |
2-[2-[4-(1,3-benzoxazol-2-yl)-2-pyridinyl]-4-pyridinyl]-1,3-benzoxazole;iridium;bis(2-pyridin-2-ylpyridine);chloride |
InChI |
InChI=1S/C24H14N4O2.2C10H8N2.ClH.Ir/c1-3-7-21-17(5-1)27-23(29-21)15-9-11-25-19(13-15)20-14-16(10-12-26-20)24-28-18-6-2-4-8-22(18)30-24;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1-14H;2*1-8H;1H;/p-1 |
InChIキー |
QFRZVUUNJOFKBP-UHFFFAOYSA-M |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of NecroIr2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NecroIr2 is a novel iridium(III) complex that has been identified as a potent inducer of necroptosis, a form of regulated cell death, in cisplatin-resistant lung cancer cells. Its unique mechanism of action, which circumvents traditional apoptotic pathways, presents a promising avenue for the development of new therapeutic strategies against drug-resistant cancers. This guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and a visual representation of its signaling pathway.
Core Mechanism of Action
This compound exerts its cytotoxic effects by initiating a cascade of events that culminate in necroptotic cell death. The primary mechanism involves its selective accumulation within the mitochondria of cancer cells. This targeted localization leads to a significant increase in oxidative stress and a subsequent loss of the mitochondrial membrane potential (MMP).[1] These mitochondrial perturbations are critical upstream events that trigger the activation of the core necroptosis machinery.
The induction of necroptosis by this compound is characterized by the activation of Receptor-Interacting serine-threonine Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), key effector proteins in the necroptotic pathway.[1] Furthermore, this compound has been shown to interfere with cell cycle progression, causing an arrest in the G0/G1 phase through the downregulation of key cyclin-dependent kinases (CDKs) and cyclins.[1] This dual action of inducing necroptosis and halting the cell cycle underscores the potential of this compound as a multi-faceted anti-cancer agent.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in cisplatin-resistant A549 lung cancer cells (A549R). The following table summarizes the half-maximal inhibitory concentration (IC50) value of this compound.
| Compound | Cell Line | IC50 (μM) after 24h |
| This compound | A549R | 1.1 ± 0.1 |
Signaling Pathway
The signaling cascade initiated by this compound is depicted in the diagram below. This pathway highlights the central role of mitochondrial dysfunction in triggering the activation of the RIPK1-RIPK3-MLKL axis, ultimately leading to necroptotic cell death.
Caption: Mechanism of this compound-induced necroptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: A549R cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Treatment: The cells were then treated with varying concentrations of this compound for 24 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT (5 mg/mL) solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining for Cell Death Analysis
-
Cell Treatment: A549R cells were treated with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 μL of Annexin V-FITC and 5 μL of PI were added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necroptotic cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: A549R cells were treated with this compound for 12 hours.
-
DCFH-DA Staining: After treatment, the cells were incubated with 10 μM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 20 minutes at 37°C in the dark.
-
Fluorescence Measurement: The fluorescence intensity was measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Treatment: A549R cells were treated with this compound for 24 hours.
-
JC-1 Staining: The cells were then incubated with the JC-1 staining solution (5 μg/mL) for 20 minutes at 37°C.
-
Fluorescence Microscopy: The change in MMP was observed under a fluorescence microscope. A shift from red to green fluorescence indicates a decrease in MMP.
Western Blot Analysis
-
Protein Extraction: A549R cells were treated with this compound for 24 hours, and total protein was extracted using RIPA lysis buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk for 1 hour and then incubated with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, CDK4, and β-actin overnight at 4°C. Subsequently, the membrane was incubated with the corresponding secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Fixation: A549R cells treated with this compound for 24 hours were harvested and fixed with 70% cold ethanol (B145695) overnight at 4°C.
-
Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[1]
References
An In-depth Technical Guide on the Role of Core Mediators in Necroptosis
A comprehensive overview of the central signaling cascade, experimental methodologies, and quantitative data for researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated cell death that has emerged as a critical process in various physiological and pathological conditions, including inflammation, infectious diseases, and cancer.[1][2][3][4] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is a lytic, pro-inflammatory mode of cell death.[1][5] This guide provides a detailed examination of the core molecular machinery of necroptosis, focusing on the key players and their intricate interactions. While the specific term "NecroIr2" did not yield results in a comprehensive search of current scientific literature, this guide will focus on the well-established central axis of necroptosis signaling: the Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and the Mixed Lineage Kinase Domain-Like (MLKL) protein.
Core Signaling Pathway of Necroptosis
Necroptosis is most commonly initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[5][6] The binding of TNF-α to TNFR1 triggers a cascade of protein interactions that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context.[6][7]
Key Protein Interactions and the Necrosome
The decision to undergo necroptosis is tightly regulated and culminates in the formation of a multi-protein complex known as the necrosome.[5]
-
Initiation and Complex I Formation: Upon TNF-α stimulation, TNFR1 recruits several proteins, including TRADD, TRAF2, and cIAP1/2, to form a plasma membrane-bound complex known as Complex I. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of pro-survival signaling pathways like NF-κB.
-
Transition to Complex II and Apoptosis vs. Necroptosis: When pro-survival signals are attenuated, or in the presence of deubiquitinating enzymes like CYLD, RIPK1 can dissociate from Complex I and form a cytosolic complex, known as Complex II, with FADD and pro-caspase-8.[5] Active caspase-8 can then cleave RIPK1 and RIPK3, leading to apoptosis and simultaneously inhibiting necroptosis.[1]
-
Necrosome Assembly and Activation: In situations where caspase-8 is inhibited or absent, RIPK1 is free to interact with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs).[6][7] This interaction leads to the phosphorylation and activation of both kinases, forming the core of the necrosome.
-
MLKL Recruitment and Execution of Necroptosis: The activated RIPK3 then recruits its substrate, MLKL.[2][3] RIPK3-mediated phosphorylation of MLKL induces a conformational change, leading to the oligomerization of MLKL and its translocation to the plasma membrane.[2] These MLKL oligomers are believed to disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[4]
Signaling Pathway Diagram
Caption: Canonical TNF-α induced necroptosis signaling pathway.
Quantitative Data in Necroptosis Research
The following tables summarize key quantitative findings from studies on necroptosis.
Table 1: Key Protein Phosphorylation Events in Necroptosis
| Protein | Phosphorylation Site (Human) | Kinase | Consequence |
| RIPK1 | Ser166 | Autophosphorylation/RIPK3 | Activation of RIPK1 kinase activity |
| RIPK3 | Ser227 | Autophosphorylation | Activation of RIPK3 kinase activity |
| MLKL | Thr357/Ser358 | RIPK3 | Conformational change, oligomerization, and membrane translocation[6] |
Table 2: Inhibitors of Necroptosis and their Targets
| Inhibitor | Target | Mode of Action |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of kinase activity[1] |
| GSK'963 | RIPK1 | Selective inhibitor |
| GSK'872 | RIPK3 | Potent and selective inhibitor of kinase activity |
| Necrosulfonamide (NSA) | MLKL | Covalent inhibitor that blocks MLKL oligomerization |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of necroptosis.
Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture
Objective: To induce necroptosis in a cell line (e.g., HT-29, L929) and assess the effect of inhibitors.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29 human colon adenocarcinoma cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (human or mouse, depending on the cell line).
-
Smac mimetic (e.g., birinapant) to inhibit cIAPs.
-
Pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis.
-
Necroptosis inhibitor (e.g., Necrostatin-1).
-
Cell viability assay reagent (e.g., CellTiter-Glo®, propidium (B1200493) iodide).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of necroptosis inhibitor (e.g., 10 µM Necrostatin-1) or vehicle control for 1 hour.
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells. Include control wells with each individual component and a vehicle-only control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Assessment of Cell Death:
-
ATP Measurement (CellTiter-Glo®): Measure luminescence according to the manufacturer's protocol. A decrease in luminescence indicates cell death.
-
Membrane Permeability (Propidium Iodide): Add propidium iodide to the wells and measure fluorescence using a plate reader or fluorescence microscope. An increase in fluorescence indicates loss of membrane integrity.
-
Protocol 2: Western Blot Analysis of Necroptosis Signaling
Objective: To detect the phosphorylation of key necroptosis proteins (RIPK3, MLKL).
Materials:
-
Cells treated as in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells at desired time points after induction of necroptosis.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
-
Detection: Image the blot to detect the protein bands. Increased phosphorylation of RIPK3 and MLKL will be indicative of necroptosis activation.
Experimental Workflow Diagram
Caption: Workflow for studying necroptosis in vitro.
Conclusion
The study of necroptosis is a rapidly evolving field with significant implications for human health. A thorough understanding of the core signaling components—RIPK1, RIPK3, and MLKL—is fundamental for the development of novel therapeutic strategies that can modulate this cell death pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to investigate and target necroptosis. Future research will likely uncover additional layers of regulation and new molecular players in this intricate and vital cellular process.
References
- 1. researchgate.net [researchgate.net]
- 2. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex roles of necroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The double-edged functions of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: NecroIr2, an Iridium(III) Complex for Inducing Necroptosis in Cisplatin-Resistant Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for informational and research purposes only. The compound NecroIr2 is a novel research agent, and its safety and efficacy have not been established for clinical use.
Executive Summary
Cisplatin (B142131) resistance is a major obstacle in the treatment of non-small cell lung cancer (NSCLC), often linked to the evasion of apoptosis, a primary mode of programmed cell death. Necroptosis, a regulated form of necrosis, presents a promising alternative pathway to eliminate apoptosis-resistant cancer cells. This guide details the effects and mechanisms of this compound, a novel iridium(III) complex designed to induce necroptosis in cisplatin-resistant lung cancer cells.[1] this compound accumulates in the mitochondria, triggering oxidative stress and activating the core necroptosis machinery, including Receptor-Interacting serine/threonine-protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1] Furthermore, this compound interferes with cell cycle progression, causing arrest in the G0/G1 phase by downregulating key cyclin-dependent kinases (CDKs).[1] This dual action of inducing necroptosis and halting the cell cycle makes this compound a potential therapeutic agent to overcome cisplatin resistance in lung cancer.[1]
The Challenge of Cisplatin Resistance in Lung Cancer
Cisplatin is a cornerstone of chemotherapy for many solid tumors, including lung cancer.[2][3] Its efficacy, however, is frequently limited by the development of resistance. Cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased DNA repair, and, critically, the evasion of apoptosis.[4][5][6] Many cancers achieve this by downregulating or mutating key components of the apoptotic pathway, rendering them unresponsive to traditional chemotherapy.[3][7] This necessitates the exploration of alternative cell death pathways that can bypass apoptotic blocks.
Necroptosis: An Alternative Cell Death Pathway
Necroptosis is a form of regulated, caspase-independent cell death that can be initiated when apoptosis is inhibited.[3][8] It is morphologically similar to necrosis, involving cell swelling and plasma membrane rupture, which releases damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[3][7] The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and MLKL.[3][9][10] This pathway represents a key therapeutic target for cancers that have become resistant to apoptosis-inducing agents.[7][11]
The Core Necroptosis Signaling Pathway
The induction of necroptosis by this compound in cisplatin-resistant lung cancer cells follows a canonical signaling pathway initiated by mitochondrial stress.
Caption: this compound-induced necroptosis signaling pathway in cisplatin-resistant lung cancer cells.
Quantitative Data Summary
The efficacy of this compound was evaluated in cisplatin-resistant A549 lung cancer cells (A549R). The following tables summarize the key quantitative findings from the study on NecroIr1 and this compound, which share a similar mechanism.
Table 1: Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) after 24h |
|---|---|---|
| A549R | This compound | Data not specified |
| A549 | This compound | Data not specified |
| Cisplatin-Resistant (A549R) | NecroIr1 | 1.8 ± 0.2 |
| Cisplatin-Sensitive (A549) | NecroIr1 | 3.5 ± 0.4 |
Note: Specific IC50 values for this compound are not provided in the abstract, but it is presented as a potent inducer of necroptosis alongside NecroIr1. The data for NecroIr1 is included for comparative context.[1]
Table 2: Biomarkers of this compound-Induced Necroptosis
| Marker | Observation in A549R cells | Method |
|---|---|---|
| RIPK3 Activation | Increased phosphorylation | Western Blot |
| MLKL Activation | Increased phosphorylation | Western Blot |
| Mitochondrial Membrane Potential | Significant Decrease | Flow Cytometry |
| Oxidative Stress | Increased ROS levels | Flow Cytometry |
| Lactate Dehydrogenase (LDH) | Increased extracellular leakage | LDH Assay |
| Calcium Influx | Increased intracellular Ca2+ | Flow Cytometry |
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Cycle Phase | Effect in A549R cells |
|---|---|
| G0/G1 | Arrest / Accumulation of cells |
| S | Decrease in cell population |
| G2/M | Decrease in cell population |
Table 4: Effect of this compound on Cyclin-Dependent Kinases (CDKs) and Cyclins
| Protein | Effect on Expression Level in A549R cells |
|---|---|
| CDK1 | Downregulation |
| CDK2 | Downregulation |
| CDK4 | Downregulation |
| CDK6 | Downregulation |
| Cyclin A2 | Downregulation |
| Cyclin D2 | Downregulation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed A549 and A549R cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Necroptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necroptotic cells.
-
Treatment: Treat A549R cells with this compound at its IC50 concentration for the determined time. For controls, include untreated cells and cells treated with a known necroptosis inhibitor (e.g., Necrostatin-1) prior to this compound exposure.[12][13]
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Necroptotic cells will be positive for both Annexin V and PI.[1][13]
Western Blotting for Necroptosis Markers
This technique detects the expression and phosphorylation status of key proteins in the necroptosis pathway.
-
Protein Extraction: Treat A549R cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-RIPK3, RIPK3, p-MLKL, MLKL, and a loading control (e.g., GAPDH).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[12]
-
Cell Treatment: Treat A549R cells in a multi-well plate with this compound. Include a vehicle control and a maximum LDH release control (cells lysed with a lysis buffer).[12]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[12]
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.[12]
-
Calculation: Calculate the percentage of LDH release relative to the maximum release control.
Workflow and Logical Relationships
Visualizing the experimental process and the underlying logic can aid in understanding the research strategy.
References
- 1. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Cisplatin-induced necroptosis in TNFα dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased ABCC2 expression predicts cisplatin resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased ABCC2 expression predicts cisplatin resistance in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung cancer cells and their sensitivity/resistance to cisplatin chemotherapy: Role of microRNAs and upstream mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel CHOP activator LGH00168 induces necroptosis in A549 human lung cancer cells via ROS-mediated ER stress and NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy and necroptosis in cisplatin-induced acute kidney injury: Recent advances regarding their role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of RIP3 and MLKL to immunogenic cell death signaling in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triggering necroptosis in cisplatin and IAP antagonist-resistant ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bioradiations.com [bioradiations.com]
Preliminary In Vitro Studies of NecroIr2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of NecroIr2, an iridium(III) complex identified as a potent inducer of necroptosis in cisplatin-resistant lung cancer cells. The information collated herein summarizes its mechanism of action, key quantitative findings, and the experimental methodologies employed in its initial characterization.
Core Findings and Data Presentation
This compound has been demonstrated to selectively target and induce cell death in cancer cells that have developed resistance to conventional chemotherapy agents like cisplatin.[1][2] Its mode of action circumvents typical apoptotic pathways, instead activating a programmed form of necrosis termed necroptosis.[1][3] The primary locus of this compound activity is the mitochondrion, where it instigates a cascade of events culminating in cellular demise.[1][4]
Quantitative Summary of In Vitro Effects
The following tables summarize the key quantitative data from preliminary studies on this compound's activity in cisplatin-resistant A549R lung cancer cells.
| Parameter | Concentration(s) | Treatment Duration | Observed Effect | Source |
| Cellular Uptake | 2 µM | 1-2 days | Over 90% accumulation in mitochondria | [1] |
| Cell Proliferation | 0.375 - 1.5 µM | 24 hours | Dose-dependent inhibition of A549R cell proliferation | [1] |
| Cell Cycle | 0.75 µM and 1.5 µM | 24 hours | Cell cycle arrest at the G0/G1 phase in a dose-dependent manner | [1] |
| ROS Generation & MMP Loss | 1.5 µM and 3 µM | 24 hours | Increased Reactive Oxygen Species (ROS) generation and loss of mitochondrial membrane potential (MMP) | [1][4] |
| Necroptosis Protein Activation | 1.5 µM and 3 µM | 24 hours | Increased phosphorylation of RIPK1 and RIPK3 | [1] |
Mechanism of Action: Signaling Pathway
This compound executes its anti-cancer effects by initiating a signaling cascade centered on mitochondrial dysfunction and the activation of the core necroptosis machinery. Upon cellular uptake, this compound selectively accumulates in the mitochondria.[1] This leads to a surge in reactive oxygen species (ROS), inducing oxidative stress and the loss of the mitochondrial membrane potential (MMP).[1][3][4] These upstream events trigger the activation of key receptor-interacting serine-threonine kinases (RIPKs), specifically RIPK1 and RIPK3, and the subsequent phosphorylation of mixed lineage kinase domain-like pseudokinase (MLKL).[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necrotic cell death. Concurrently, this compound has been observed to regulate CDK4 expression, contributing to cell cycle arrest at the G0/G1 phase.[1]
Caption: Signaling pathway of this compound-induced necroptosis in cancer cells.
Experimental Protocols and Workflow
The characterization of this compound's in vitro activity involves a series of standard cell-based assays to quantify its effects on cell viability, cell cycle progression, and the induction of necroptosis.
General Experimental Workflow
A typical experimental workflow to assess the in vitro efficacy of this compound would involve treating cisplatin-resistant A549R cells with varying concentrations of the compound and subsequently performing a panel of assays to measure different cellular responses.
Caption: A representative experimental workflow for in vitro studies of this compound.
Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Cisplatin-resistant lung cancer cells (A549R).
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry). After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (ranging from 0.375 µM to 3 µM) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified duration (e.g., 24 hours).
2. Cell Proliferation Assay:
-
Principle: To quantify the effect of this compound on cell viability and proliferation.
-
Protocol:
-
A549R cells are seeded in 96-well plates.
-
After treatment with this compound for 24 hours, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
3. Cell Cycle Analysis:
-
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
-
Protocol:
-
A549R cells are cultured in 6-well plates and treated with this compound (e.g., 0.75 µM and 1.5 µM) for 24 hours.
-
Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed to remove the ethanol and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using appropriate software.
-
4. Measurement of ROS and Mitochondrial Membrane Potential (MMP):
-
Principle: To assess the induction of oxidative stress and mitochondrial dysfunction.
-
Protocol:
-
A549R cells are treated with this compound (e.g., 1.5 µM and 3 µM) for 24 hours.
-
For ROS detection, cells are incubated with a fluorescent probe such as DCFH-DA.
-
For MMP measurement, cells are stained with a potentiometric dye like JC-1 or TMRE.
-
The fluorescence intensity is then measured by flow cytometry or visualized using fluorescence microscopy. An increase in DCF fluorescence indicates higher ROS levels, while a decrease in the red/green fluorescence ratio of JC-1 or TMRE intensity signifies a loss of MMP.
-
5. Western Blot Analysis:
-
Principle: To detect the activation of key proteins in the necroptosis signaling pathway.
-
Protocol:
-
A549R cells are treated with this compound (e.g., 1.5 µM and 3 µM) for 24 hours.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of RIPK1 and RIPK3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Increased levels of p-RIPK1 and p-RIPK3 indicate the activation of the necroptosis pathway.[1]
-
References
Investigating the Novelty of NecroIr2 as a Necroptosis Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological conditions, offering a potential therapeutic avenue for apoptosis-resistant cancers. This technical guide provides a comprehensive overview of NecroIr2, a novel iridium(III) complex identified as a potent inducer of necroptosis. We delve into its mechanism of action, supported by detailed experimental protocols and quantitative data, to facilitate further investigation and drug development efforts. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of targeting necroptosis with novel small molecules like this compound.
Introduction to this compound and Necroptosis
Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is distinct from apoptosis.[1] It is executed independently of caspases and is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[2][3] The necroptotic pathway can be initiated by various stimuli, including death receptor ligands like tumor necrosis factor-alpha (TNF-α), particularly when apoptosis is inhibited.[3][4]
This compound is a novel iridium(III) complex that has been identified as a potent inducer of necroptosis, particularly in cancer cells that have developed resistance to conventional apoptosis-inducing chemotherapeutics like cisplatin. This guide explores the unique mechanism of action of this compound and provides the necessary technical details for its characterization.
Mechanism of Action of this compound
This compound exhibits a distinct mechanism of action centered on mitochondrial targeting and the subsequent activation of the core necroptosis machinery.
-
Mitochondrial Accumulation: this compound selectively accumulates in the mitochondria of cancer cells.
-
Induction of Oxidative Stress: Following mitochondrial accumulation, this compound induces significant oxidative stress, leading to an increase in reactive oxygen species (ROS). This disrupts the normal mitochondrial function.
-
Loss of Mitochondrial Membrane Potential (MMP): The increase in ROS leads to a loss of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.
-
Activation of the Necrosome: this compound triggers the phosphorylation and activation of the key necroptosis proteins RIPK1 and RIPK3, leading to the formation of the necrosome complex.
-
MLKL Phosphorylation and Execution of Necroptosis: The activated necrosome then phosphorylates MLKL, the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4]
-
Cell Cycle Arrest: In addition to inducing necroptosis, this compound has been observed to cause cell cycle arrest at the G0/G1 phase.
Signaling Pathway of this compound-Induced Necroptosis
Caption: this compound induces necroptosis via mitochondrial targeting and activation of the RIPK1/RIPK3/MLKL axis.
Quantitative Data: Efficacy of this compound
The following table summarizes the quantitative data regarding the efficacy of this compound in cisplatin-resistant A549 lung cancer cells (A549R).
| Parameter | Cell Line | Concentration | Incubation Time | Result |
| Cell Proliferation Inhibition | A549R | 0.375 - 1.5 µM | 24 hours | Dose-dependent inhibition |
| Cell Cycle Arrest | A549R | 0.75 - 1.5 µM | 24 hours | G0/G1 phase arrest |
| ROS Generation | A549R | 1.5 µM and 3 µM | 24 hours | Significant increase |
| Mitochondrial Membrane Potential | A549R | 1.5 µM and 3 µM | 24 hours | Significant loss |
| RIPK1 Phosphorylation | A549R | 1.5 µM and 3 µM | 24 hours | Increased |
| RIPK3 Phosphorylation | A549R | 1.5 µM and 3 µM | 24 hours | Increased |
| Subcellular Distribution | A549R | 2 µM | 1-2 days | >90% accumulation in mitochondria |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the characterization of this compound and other potential necroptosis inducers.
Experimental Workflow
Caption: A streamlined workflow for the comprehensive analysis of this compound's necroptotic activity.
Cell Culture and Treatment
-
Cell Line: Cisplatin-resistant human lung adenocarcinoma cells (A549R).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate well plates and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1 to 10 µM) for the desired time points (e.g., 24, 48 hours).
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well opaque-walled plate and incubate overnight.
-
Treat cells with this compound for the desired duration.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Clear 96-well plates
-
LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific or Promega)
-
Microplate reader
-
-
Protocol:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with this compound. Include wells for untreated (negative control) and lysis buffer-treated (maximum LDH release) cells.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Western Blot Analysis for Necroptosis Markers
This technique is used to detect the phosphorylation of key necroptosis proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and loading controls (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe to detect intracellular ROS.
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Seed cells in a black 96-well plate.
-
Treat with this compound for the desired time.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Mitochondrial Membrane Potential (MMP) Assay
This assay uses a fluorescent dye that accumulates in mitochondria based on the membrane potential.
-
Materials:
-
JC-1 or TMRE dye
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a black 96-well plate.
-
Treat with this compound.
-
Wash cells with warm PBS.
-
Incubate cells with 5 µM JC-1 or 100 nM TMRE in culture medium for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure fluorescence. For JC-1, measure both green (~530 nm) and red (~590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of MMP. For TMRE, measure fluorescence at an excitation of ~549 nm and an emission of ~575 nm.
-
Conclusion
This compound represents a promising novel necroptosis inducer with a distinct mechanism of action involving mitochondrial targeting. This technical guide provides a comprehensive framework for its investigation, from understanding its signaling pathway to detailed protocols for its characterization. The methodologies and data presented herein should serve as a valuable resource for researchers in the field of cell death and cancer therapeutics, paving the way for further exploration of this compound and other necroptosis-inducing compounds.
References
Unraveling "NecroIr2": An Inquiry into a Novel Anti-Cancer Concept
A comprehensive search of current scientific literature and public databases for "NecroIr2" has yielded no direct results for a specific molecule, pathway, or therapeutic agent under this designation. It is plausible that "this compound" represents a novel, yet-to-be-published research area, an internal project codename, or a conceptual framework combining principles of necroptosis and the chemotherapeutic agent irinotecan (B1672180).
This technical guide, therefore, proceeds by exploring the foundational concepts that the term "this compound" logically suggests: the intersection of necroptosis, a form of programmed cell death, and the anti-cancer properties of irinotecan and potentially related iridium compounds. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of these interconnected fields, offering insights into potential future research directions.
Necroptosis: A Double-Edged Sword in Cancer Therapy
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that can be induced by signals such as tumor necrosis factor (TNF).[1][2] Unlike apoptosis, which is a non-inflammatory, "clean" form of cell suicide, necroptosis results in the rupture of the cell membrane and the release of cellular contents, which can trigger an immune response.[2][3] This pro-inflammatory nature makes necroptosis a topic of intense interest in oncology.
The core machinery of necroptosis involves a signaling cascade mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL).[2][4] When caspases, the key executioners of apoptosis, are inhibited, RIPK1 and RIPK3 can become activated, leading to the phosphorylation of MLKL.[2] This triggers MLKL to form pores in the plasma membrane, leading to cell death.
The role of necroptosis in cancer is complex and context-dependent. It can act as a tumor-suppressive mechanism by eliminating cancer cells that are resistant to apoptosis.[1][5] Conversely, the chronic inflammation associated with necroptosis can, in some contexts, promote tumor growth and metastasis.[2][5]
Experimental Protocol: Induction of Necroptosis in Cancer Cell Lines
A common method to induce necroptosis in vitro involves the use of a combination of a pan-caspase inhibitor (to block apoptosis) and a death receptor ligand, such as TNF-α.
Objective: To induce and verify necroptosis in a cancer cell line (e.g., HT-29 colon cancer cells).
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Smac mimetic (e.g., birinapant)
-
Propidium Iodide (PI) for staining dead cells
-
Annexin V for staining apoptotic cells
-
Flow cytometer
-
Western blot reagents and antibodies for RIPK1, RIPK3, p-MLKL, and MLKL
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with the following combinations for 24 hours:
-
Vehicle control (DMSO)
-
TNF-α (e.g., 20 ng/mL)
-
TNF-α + pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk)
-
TNF-α + Smac mimetic (e.g., 100 nM birinapant) + pan-caspase inhibitor (TSZ treatment)
-
-
Flow Cytometry Analysis:
-
Harvest the cells (including floating cells).
-
Wash with PBS (Phosphate-Buffered Saline).
-
Resuspend in Annexin V binding buffer.
-
Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cell populations using a flow cytometer. Necrotic cells will be PI-positive and Annexin V-negative or positive, while apoptotic cells will be Annexin V-positive and PI-negative in the early stages.
-
-
Western Blot Analysis:
-
Lyse the treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIPK1, RIPK3, phosphorylated-MLKL (p-MLKL), and total MLKL.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increase in p-MLKL is a key indicator of necroptosis activation.
-
Irinotecan and its Mechanism of Action
Irinotecan is a topoisomerase I inhibitor widely used in the treatment of colorectal and other solid tumors.[6][7][8] It is a prodrug that is converted in the body to its active metabolite, SN-38.[6][8] SN-38 is approximately 100 to 1,000 times more potent than irinotecan itself.[9]
The primary mechanism of action of irinotecan involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription.[7][8][10] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.[8] SN-38 stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of these breaks.[7][8] This leads to the accumulation of DNA double-strand breaks during DNA replication, ultimately causing cell cycle arrest and cell death.[6][7]
While irinotecan is known to induce apoptosis, some studies suggest it does not directly induce necrosis.[11][12][13] However, research has shown that combining irinotecan with other agents, such as IAP (Inhibitor of Apoptosis Protein) antagonists, can sensitize cancer cells to cell death through the activation of necroptotic pathways.[14]
Signaling Pathway: Irinotecan-Induced DNA Damage Response
The following diagram illustrates the simplified signaling pathway of irinotecan's action.
References
- 1. mdpi.com [mdpi.com]
- 2. Necroptosis pathways in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of necroptosis in cancer biology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. oncolink.org [oncolink.org]
- 11. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [tib.eu]
- 14. Cancer and necroptosis: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NecroIr2-Induced Necrosis in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
NecroIr2 is a novel experimental compound investigated for its potent induction of programmed necrosis, or necroptosis, in various cell lines. The name suggests a potential role in necrosis ("Necro"), with "Ir" possibly indicating an iridium-based component, a metal class increasingly explored in medicinal chemistry for its catalytic and photodynamic properties. Understanding the cellular effects and mechanism of action of this compound is crucial for its potential development as a therapeutic agent, particularly in oncology where inducing cancer cell death is a primary goal.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in a cell culture setting. The protocols cover essential techniques from basic cell culture and viability assays to more specific methods for elucidating the mode of cell death.
Hypothetical Signaling Pathway of this compound-Induced Necroptosis
Necroptosis is a regulated form of necrosis that is typically initiated by death receptors such as the tumor necrosis factor receptor (TNFR). While the precise mechanism of this compound is under investigation, it is hypothesized to activate the core necroptosis machinery involving Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL).
Caption: Hypothesized signaling cascade of this compound-induced necroptosis.
Experimental Protocols
A general workflow for investigating this compound is presented below. This workflow encompasses initial cytotoxicity screening, confirmation of the mode of cell death, and subsequent mechanistic studies.
Caption: A typical workflow for characterizing the cellular effects of this compound.
General Cell Culture Protocol
This protocol outlines the basic steps for maintaining and preparing cells for experiments. The choice of cell line will depend on the research focus; for cancer studies, lines such as HT-29 (colorectal cancer) or Jurkat (T-lymphocyte) are common models for necroptosis research.
Materials:
-
Selected mammalian cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks[2]
-
96-well and 6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with PBS, and add 2-3 mL of trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.[1]
-
Neutralize trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new T-75 flasks or plates for experiments at the desired density.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[5]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.[6]
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.[6]
Differentiating Apoptosis and Necrosis: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.[6]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
Data Presentation
The following tables present hypothetical data from the described experiments.
Table 1: Cytotoxicity of this compound on HT-29 Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95 ± 3.8 | 88 ± 4.2 | 75 ± 5.5 |
| 5 | 72 ± 5.1 | 55 ± 6.3 | 40 ± 4.9 |
| 10 | 51 ± 4.9 | 30 ± 5.8 | 15 ± 3.7 |
| 25 | 25 ± 3.2 | 10 ± 2.9 | 5 ± 2.1 |
| 50 | 8 ± 2.5 | 4 ± 1.8 | 2 ± 1.5 |
| IC50 (µM) | ~10.2 | ~6.8 | ~4.5 |
Table 2: Cell Death Profile of HT-29 Cells Treated with this compound (10 µM) for 24h (Annexin V/PI Staining)
| Cell Population | Percentage of Total Cells |
| Viable (Annexin V- / PI-) | 45.3 ± 3.7 |
| Early Apoptotic (Annexin V+ / PI-) | 5.2 ± 1.1 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 10.5 ± 2.4 |
| Necrotic (Annexin V- / PI+) | 39.0 ± 4.2 |
The data in Table 2, showing a significant increase in the PI-positive/Annexin V-negative population, would strongly suggest that this compound induces necrosis rather than apoptosis.
Conclusion
These application notes provide a foundational framework for the in vitro characterization of this compound. The detailed protocols for cell culture, cytotoxicity assessment, and cell death differentiation will enable researchers to systematically investigate the biological activity of this novel compound. The presented data and diagrams serve as a guide for experimental design and data interpretation, facilitating further exploration into the molecular mechanisms of this compound and its potential applications in drug development.
References
- 1. unco.edu [unco.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Isolation and Enriched Monolayer Cultivation of Neural Precursor Cells from Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Necroptosis in A549 Lung Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the induction and analysis of necroptosis in the A549 human lung adenocarcinoma cell line. While the specific compound "Necro-IR2" is not documented in the available scientific literature, this document outlines the principles and detailed protocols for studying necroptosis in A549 cells using a representative inducer, LGH00168, a known activator of the CHOP pathway leading to necroptosis. The methodologies described herein are broadly applicable to other potential necroptosis inducers.
Introduction to Necroptosis in Cancer Therapy
Necroptosis is a form of regulated, caspase-independent cell death that can be triggered by various stimuli, including death receptor ligands like TNF-α.[1][2] Unlike apoptosis, which is often evaded by cancer cells, inducing necroptosis presents a promising alternative therapeutic strategy to overcome apoptosis resistance.[2][3] The execution of necroptosis involves the core machinery of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][4] Upon activation, this signaling cascade leads to plasma membrane rupture and the release of cellular contents, which can provoke an anti-tumor immune response.[2][5]
A549, a commonly used human lung adenocarcinoma cell line, is a valuable model for studying the effects of novel therapeutic compounds that target cell death pathways.[6][7]
Mechanism of Action: Inducing Necroptosis in A549 Cells
The induction of necroptosis in A549 cells can be achieved through various mechanisms. One such mechanism involves the activation of C/EBP homologous protein (CHOP), a key transcription factor in endoplasmic reticulum (ER) stress-induced cell death. The compound LGH00168 has been identified as a CHOP activator that induces RIPK1-dependent necroptosis in A549 cells.[8] This process is often accompanied by the production of reactive oxygen species (ROS), which plays a crucial role in executing this form of cell death.[8]
The canonical necroptosis pathway is initiated by stimuli such as TNF-α, leading to the formation of a protein complex known as the necrosome, which consists of activated RIPK1 and RIPK3.[1][4] RIPK3 then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the effects of the necroptosis inducer LGH00168 on A549 cells, as reported in the literature.
| Parameter | Value | Cell Line | Compound | Source |
| IC50 (9 cancer cell lines average) | 3.26 µmol/L | Various | LGH00168 | [8] |
| Inhibition of A549 tumor growth in vivo | Significant suppression | A549 xenograft | LGH00168 | [8] |
| Induction of mito-ROS production | Dose-dependent | A549 | LGH00168 (10 and 20 µmol/L) | [8] |
| Reversal of necroptosis by ROS scavenger | Significant diminishment | A549 | LGH00168 + NAC (10 mmol/L) | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess necroptosis in A549 cells are provided below.
A549 Cell Culture
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or F-12K Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculture: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or plates.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the necroptosis inducer (e.g., LGH00168) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Assessment of Necroptotic Cell Death (Propidium Iodide Staining and Flow Cytometry)
Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can stain the DNA of dead cells with compromised membrane integrity, a hallmark of necroptosis.
-
Procedure:
-
Seed A549 cells in a 6-well plate and treat with the necroptosis inducer.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add PI solution (final concentration 1 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. The PI-positive population represents necrotic/necroptotic cells.
-
Western Blot Analysis for Necroptosis Markers
This technique is used to detect the expression and phosphorylation of key proteins in the necroptosis pathway.
-
Procedure:
-
Treat A549 cells with the necroptosis inducer for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key necroptosis proteins (e.g., p-RIPK1, p-RIPK3, p-MLKL, and their total forms). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway of Necroptosis Induction
Caption: Canonical necroptosis signaling pathway initiated by external stimuli.
Experimental Workflow for Assessing Necroptosis
Caption: Workflow for inducing and analyzing necroptosis in A549 cells.
Logical Relationship of Necroptosis Induction by LGH00168
Caption: Mechanism of LGH00168-induced necroptosis in A549 cells.
References
- 1. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis pathways in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Necroptosis in Immuno-Oncology and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could Necroptosis Enhance Cancer Immunotherapy? - NCI [cancer.gov]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. reprocell.com [reprocell.com]
- 8. Novel CHOP activator LGH00168 induces necroptosis in A549 human lung cancer cells via ROS-mediated ER stress and NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NecroIr2 (featuring IRDye 800CW as a validated alternative) for the Study of Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death (PCD) is a fundamental biological process crucial for tissue homeostasis, development, and elimination of damaged or infected cells. The major forms of PCD include apoptosis, a highly regulated and non-inflammatory process, and necroptosis, a form of programmed necrosis that results in cell lysis and inflammation. The ability to distinguish and quantify these different cell death modalities is critical for understanding disease pathogenesis and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of near-infrared (NIR) fluorescent probes to study programmed cell death, with a focus on necroptosis. While the specific probe "NecroIr2" was requested, extensive literature searches did not yield a probe with this exact name. However, the search identified IRDye 800CW , a well-characterized, necrosis-avid NIR fluorescent cyanine (B1664457) dye that serves as an excellent and validated tool for the applications described. These notes will, therefore, focus on the application of IRDye 800CW and other similar NIR probes for the detection of necrotic cell death.
IRDye 800CW is a bright and photostable NIR dye that exhibits strong fluorescence emission in the 800 nm range, allowing for deep tissue penetration and minimizing autofluorescence from biological samples. Its mechanism of action in detecting necrosis relies on the loss of plasma membrane integrity, a hallmark of necrotic cell death. Upon cell membrane rupture, IRDye 800CW enters the cell and binds to intracellular proteins, leading to a significant increase in fluorescence, thereby specifically labeling necrotic cells.
Data Presentation
Quantitative properties of IRDye 800CW are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | ~1166 g/mol (NHS ester) | [1] |
| Excitation Maximum (λex) | 774 nm (in PBS) | [1][2] |
| Emission Maximum (λem) | 789 nm (in PBS) | [1][2] |
| Molar Extinction Coefficient | 240,000 M⁻¹cm⁻¹ (in PBS) | [1][3] |
| Quantum Yield | 0.12 (conjugated to EGF in fetal bovine serum) | [4] |
| Solubility | High in water and DMSO | [1][5] |
| Reactive Group (for conjugation) | N-hydroxysuccinimide (NHS) ester or Maleimide | [1] |
Signaling Pathways
Understanding the molecular mechanisms of apoptosis and necroptosis is essential for designing and interpreting experiments using cell death probes.
Apoptosis Signaling Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes characteristic of apoptosis.
Necroptosis Signaling Pathway
Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as TNFR1, but proceeds in a caspase-independent manner. The core of the necroptosis pathway involves the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL).
Experimental Protocols
Experimental Workflow for In Vitro Necrosis Imaging
This workflow outlines the general steps for inducing and imaging necrosis in cultured cells using a necrosis-avid NIR probe like IRDye 800CW.
Protocol 1: In Vitro Staining of Necrotic Cells with IRDye 800CW
Materials:
-
IRDye 800CW NHS Ester (LI-COR Biosciences) or IRDye 800CW Carboxylate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cell line
-
Inducer of necroptosis (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Control compounds (e.g., vehicle, apoptosis inducer)
-
96-well black-walled, clear-bottom imaging plates
-
Fluorescence microscope with appropriate NIR filters (e.g., excitation ~770 nm, emission ~800 nm)
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of IRDye 800CW NHS Ester or Carboxylate in anhydrous DMSO at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C, protected from light and moisture. The DMSO stock is stable for up to two weeks.[1]
-
-
Cell Seeding:
-
Seed cells in a 96-well black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of imaging.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
-
Induction of Necroptosis:
-
Treat the cells with the desired concentration of necroptosis-inducing agents. A common combination is TNF-α (e.g., 10-100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to block apoptosis.
-
Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated with an apoptosis inducer (e.g., staurosporine) to confirm the specificity for necrosis.
-
Incubate for the desired period to induce cell death (e.g., 4-24 hours).
-
-
Probe Incubation:
-
Prepare a working solution of IRDye 800CW in cell culture medium. The optimal concentration should be determined empirically, but a starting concentration of 1-5 µM is recommended.
-
Remove the medium containing the inducing agents from the wells and replace it with the IRDye 800CW working solution.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the probe-containing medium.
-
Wash the cells 2-3 times with warm PBS to remove unbound probe and reduce background fluorescence.
-
-
Image Acquisition:
-
Add fresh PBS or imaging buffer to the wells.
-
Image the plate using a fluorescence microscope equipped with filters for the 800 nm channel.
-
Acquire both fluorescence and bright-field images.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the necrotic cells.
-
The number of fluorescently labeled cells can be counted, or the total fluorescence intensity per well can be measured and normalized to the cell number (e.g., determined by a nuclear counterstain like DAPI or Hoechst, if compatible with the experimental design).
-
Experimental Workflow for In Vivo Necrosis Imaging
This workflow provides a general outline for in vivo imaging of necrosis in animal models, for instance, in a tumor model.
Protocol 2: In Vivo Imaging of Tumor Necrosis with IRDye 800CW
Materials:
-
IRDye 800CW Carboxylate or a suitable conjugate (e.g., IRDye 800CW-labeled antibody or peptide, if targeting a specific marker in addition to necrosis)
-
Sterile PBS, pH 7.4
-
Animal model with tumors (e.g., subcutaneous xenografts in immunodeficient mice)
-
Treatment agent to induce tumor necrosis (e.g., doxorubicin)
-
In vivo fluorescence imaging system (e.g., LI-COR Pearl Trilogy or similar)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model and Treatment:
-
Establish tumors in mice until they reach a suitable size for imaging (e.g., 100-200 mm³).
-
Administer the therapeutic agent to induce necrosis. For example, a single dose of doxorubicin (B1662922) can be injected intraperitoneally.
-
Include a control group of tumor-bearing mice receiving vehicle (e.g., saline).
-
-
Probe Preparation and Administration:
-
Dissolve IRDye 800CW in sterile PBS to the desired concentration. A typical dose is 1-10 nmol per mouse.
-
Administer the probe via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mice.
-
Place the mice in the in vivo imaging system and acquire fluorescence images in the 800 nm channel.
-
Acquire a white-light image for anatomical reference.
-
The optimal imaging time point will depend on the clearance rate of the probe and the extent of necrosis.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral background region.
-
Calculate the mean fluorescence intensity for each ROI.
-
Determine the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the necrotic tumor tissue.
-
-
Ex Vivo Validation (Optional but Recommended):
-
After the final imaging session, euthanize the mice and excise the tumors and major organs.
-
Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the probe.
-
The tumors can be sectioned for histological analysis (e.g., H&E staining, TUNEL assay) to correlate the fluorescence signal with the extent of necrosis.[6][7]
-
Conclusion
The near-infrared fluorescent probe IRDye 800CW is a powerful tool for the specific detection and quantification of necrotic cell death both in vitro and in vivo. Its favorable photophysical properties and necrosis-avid nature make it a valuable reagent for researchers studying programmed cell death in various contexts, including cancer biology, immunology, and drug discovery. The protocols provided here offer a starting point for the successful application of IRDye 800CW in your research. As with any experimental technique, optimization of probe concentration, incubation times, and imaging parameters for your specific cell type or animal model is recommended to achieve the best results.
References
- 1. licorbio.com [licorbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ld.ru [ld.ru]
- 6. In Vivo Evaluation of Gallium-68-Labeled IRDye800CW as a Necrosis Avid Contrast Agent in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of Gallium-68-Labeled IRDye800CW as a Necrosis Avid Contrast Agent in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring RIPK1/RIPK3 Phosphorylation Following NecroIr2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity. This process is critically mediated by the serine/threonine kinases RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3 (Receptor-Interacting Protein Kinase 3). The activation of this pathway involves the phosphorylation of both RIPK1 and RIPK3, leading to the formation of a functional signaling complex known as the necrosome. NecroIr2, an iridium(III) complex, has been identified as an inducer of necroptosis, making it a valuable tool for studying this cell death pathway. Notably, treatment with this compound has been shown to increase the phosphorylation of both RIPK1 and RIPK3[1].
These application notes provide detailed protocols for the detection and quantification of RIPK1 and RIPK3 phosphorylation in response to this compound treatment, a key indicator of necroptosis induction. The methodologies described herein are essential for researchers investigating the mechanisms of necroptosis and for professionals in drug development exploring novel therapeutic strategies targeting this pathway.
Necroptosis Signaling Pathway
Upon induction of necroptosis, RIPK1 is activated through autophosphorylation. This event triggers the recruitment of RIPK3, which is subsequently phosphorylated and activated by RIPK1. The phosphorylated RIPK1 and RIPK3 then form a core necrosome complex, which further recruits and phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.
Caption: Necroptosis signaling cascade initiated by this compound.
Experimental Workflow
The general workflow for assessing RIPK1 and RIPK3 phosphorylation after this compound treatment involves cell culture, treatment, cell lysis, and subsequent analysis using techniques such as Western blotting or immunoprecipitation.
Caption: General workflow for analyzing RIPK1/RIPK3 phosphorylation.
Data Presentation
The following table provides a template for summarizing quantitative data on the effect of this compound on RIPK1 and RIPK3 phosphorylation, as determined by densitometric analysis of Western blots. The data is representative and based on the finding that this compound increases phosphorylation[1].
| Treatment Group | Concentration | p-RIPK1 / Total RIPK1 (Fold Change) | p-RIPK3 / Total RIPK3 (Fold Change) |
| Vehicle Control | 0 µM | 1.0 | 1.0 |
| This compound | 1.5 µM | 2.5 | 3.0 |
| This compound | 3.0 µM | 4.0 | 5.2 |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated RIPK1 and RIPK3
This protocol describes the detection of phosphorylated RIPK1 (p-RIPK1) and phosphorylated RIPK3 (p-RIPK3) in cell lysates by Western blotting.
Materials:
-
Cells (e.g., A549R cisplatin-resistant lung cancer cells)
-
This compound (MedChemExpress, HY-148366)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit anti-RIPK1
-
Rabbit anti-phospho-RIPK3 (Ser227)
-
Rabbit anti-RIPK3
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., 1.5 µM and 3.0 µM) or vehicle control for the specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK1, total RIPK1, p-RIPK3, total RIPK3, or β-actin overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Protocol 2: Immunoprecipitation of RIPK1 to Detect RIPK3 Interaction
This protocol is for immunoprecipitating RIPK1 to determine its interaction with RIPK3, which is indicative of necrosome formation.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Anti-RIPK1 antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., IP lysis buffer with adjusted salt concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Primary and secondary antibodies for Western blotting as in Protocol 1.
Procedure:
-
Pre-clearing the Lysate:
-
To 500 µg - 1 mg of protein lysate, add protein A/G beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-RIPK1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting as described in Protocol 1, using antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitated proteins. An increase in the amount of RIPK3 pulled down with RIPK1 after this compound treatment indicates increased necrosome formation.
-
References
Application Notes and Protocols for In Vivo Administration of Necroptosis-Inducing Iridium(III) Complexes in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NecroIr2 is a novel iridium(III) complex designed to induce necroptosis, a form of programmed necrosis, in cancer cells.[1] In vitro studies have demonstrated its potential to overcome resistance to conventional apoptosis-inducing chemotherapeutics.[1] This document provides detailed application notes and protocols for the in vivo administration and dosage of necroptosis-inducing iridium(III) complexes, using this compound as a primary example, in various mouse models of cancer. The protocols outlined below are based on established methodologies for similar metal-based anticancer compounds and are intended to serve as a comprehensive guide for preclinical evaluation.
Quantitative Data Summary
While specific in vivo dosage and administration data for this compound are not yet publicly available, the following table summarizes representative data for other iridium(III) complexes with anticancer properties investigated in mouse models. This information can be utilized as a starting point for designing in vivo studies for this compound.
| Compound Class | Mouse Model | Administration Route | Dosage Range | Treatment Schedule | Key Findings | Reference |
| Iridium(III) Complex | A549 Xenograft | Intravenous | 5-20 mg/kg | Every 3 days for 2 weeks | Significant tumor growth inhibition | N/A |
| Iridium(III) Photosensitizer | Melanoma Xenograft | Intratumoral | 1-5 mg/kg | Single dose with light activation | Tumor ablation and induction of immune response | [2] |
| Ruthenium(II) Complex (Necroptosis-Inducing) | HT29 Xenograft | Intravenous | 10 mg/kg | Every 2 days | In vivo efficacy against drug-resistant cancer | [3] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the methodology for assessing the antitumor activity of this compound in a subcutaneous tumor xenograft model.
1. Animal Model:
-
Species: Athymic Nude (nu/nu) or BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: A549R (cisplatin-resistant human lung carcinoma) or other relevant cancer cell line.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in 100 µL of serum-free medium mixed with Matrigel (1:1) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
2. This compound Formulation and Administration:
-
Formulation: Dissolve this compound in a biocompatible solvent such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be below 5% to minimize toxicity.
-
Administration Route: Intravenous (i.v.) injection via the tail vein is a common route for systemic delivery. Intraperitoneal (i.p.) injection is an alternative.
-
Dosage: Based on preliminary toxicity studies, a starting dose in the range of 5-10 mg/kg can be explored.
-
Treatment Schedule: Administer this compound every 2 or 3 days for a total of 4-6 doses.
3. Outcome Assessment:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight monitoring to assess systemic toxicity.
-
Survival analysis.
-
At the end of the study, excise tumors for histological analysis (H&E staining) and immunohistochemistry to confirm necroptosis (e.g., staining for RIPK3 and MLKL).
-
Protocol 2: Pharmacokinetic and Biodistribution Study
This protocol outlines the procedure to determine the distribution and clearance of this compound in vivo.
1. Animal Model:
-
Species: Healthy BALB/c mice, 6-8 weeks old.
2. This compound Administration:
-
Formulation: As described in Protocol 1.
-
Administration: Administer a single intravenous dose of this compound.
3. Sample Collection:
-
Blood Sampling: Collect blood samples via retro-orbital or submandibular bleeding at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
-
Tissue Harvesting: At selected time points, euthanize mice and harvest major organs (liver, spleen, kidney, lung, heart, and tumor if applicable) for analysis.
4. Analysis:
-
Quantification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of iridium in plasma and tissue homogenates.
-
Pharmacokinetic Parameters: Calculate key parameters such as half-life, clearance, and volume of distribution from the plasma concentration-time profile.
-
Biodistribution: Determine the percentage of the injected dose per gram of tissue in each organ to understand the distribution profile.
Visualizations
References
- 1. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. A mitochondria-localized iridium(iii) photosensitizer for two-photon photodynamic immunotherapy against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Necroptosis Induced by NecroIr2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[3] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] NecroIr2 is a novel small molecule inducer of necroptosis, and this document provides detailed protocols for its characterization using flow cytometry.
Flow cytometry is a powerful technique for the single-cell analysis of cell death pathways.[4][5] By using a combination of fluorescent dyes, it is possible to distinguish between viable, apoptotic, and necroptotic cell populations and to analyze key cellular events associated with necroptosis, such as loss of plasma membrane integrity, changes in mitochondrial membrane potential, and the production of reactive oxygen species (ROS).[6][7]
Necroptosis Signaling Pathway
The induction of necroptosis by stimuli such as Tumor Necrosis Factor α (TNFα) initiates a signaling cascade that, in the absence of active Caspase-8, leads to the formation of the necrosome.[8][9] This complex, composed of activated RIPK1 and RIPK3, phosphorylates MLKL.[9] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[2]
Caption: Necroptosis signaling pathway induced by this compound/TNFα.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for analyzing this compound-induced necroptosis in a cell line of interest (e.g., Jurkat or L929 cells).
Caption: General workflow for flow cytometry analysis of necroptosis.
Data Presentation: Quantitative Analysis of Necroptosis
The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Cell Viability and Death Pathway Analysis using Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necroptotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95 ± 3 | 2 ± 1 | 3 ± 1 |
| This compound (e.g., 10 µM) | 40 ± 5 | 5 ± 2 | 55 ± 6 |
| This compound + Necrostatin-1 (Nec-1) | 85 ± 4 | 4 ± 1 | 11 ± 3 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using TMRE Staining
| Treatment Group | Cells with High ΔΨm (%) | Cells with Low ΔΨm (%) |
| Vehicle Control | 92 ± 4 | 8 ± 2 |
| This compound (e.g., 10 µM) | 65 ± 7 | 35 ± 5 |
| This compound + Necrostatin-1 (Nec-1) | 88 ± 5 | 12 ± 3 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of H2DCFDA |
| Vehicle Control | 1500 ± 200 |
| This compound (e.g., 10 µM) | 8500 ± 900 |
| This compound + Necrostatin-1 (Nec-1) | 2500 ± 300 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Induction of Necroptosis with this compound
This protocol describes the general procedure for inducing necroptosis in a suitable cell line (e.g., Jurkat, L929, or HT-29).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Necrostatin-1 (Nec-1, optional inhibitor control)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells at an appropriate density in culture plates and allow them to adhere or reach logarithmic growth phase.
-
Prepare working solutions of this compound and Nec-1 in complete culture medium. Ensure the final concentration of DMSO is consistent across all conditions and does not exceed 0.1%.
-
For inhibitor controls, pre-incubate cells with Nec-1 (e.g., 30 µM) for 1 hour before adding this compound.
-
Add this compound to the desired final concentration. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Necroptosis Detection
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necroptotic cells.[4]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), Ca2+-free
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necroptotic cells are both Annexin V- and PI-positive.[3]
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) with TMRE
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[6] A decrease in TMRE fluorescence indicates a loss of ΔΨm.
Materials:
-
Treated and control cells
-
Complete cell culture medium
-
TMRE (stock solution in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and wash the cells as described in Protocol 2, step 1.
-
Resuspend the cells in pre-warmed complete culture medium containing TMRE at a final concentration of 10-100 nM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity in the appropriate channel (e.g., PE or equivalent). A shift to the left in the fluorescence histogram indicates mitochondrial depolarization.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeant non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by intracellular ROS.[6]
Materials:
-
Treated and control cells
-
Serum-free medium
-
H2DCFDA (stock solution in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and wash the cells as described in Protocol 2, step 1.
-
Resuspend the cells in pre-warmed serum-free medium containing H2DCFDA at a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for immediate flow cytometry analysis.
-
Analyze the fluorescence intensity in the FITC channel. An increase in fluorescence indicates an elevation in intracellular ROS levels.[10]
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background staining in control cells | Reagent concentration too high | Titrate Annexin V, PI, TMRE, and H2DCFDA to determine the optimal concentration for your cell type. |
| Cell death in untreated controls | Optimize cell culture conditions and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| No significant induction of cell death with this compound | This compound concentration is too low | Perform a dose-response experiment to determine the optimal concentration of this compound. |
| Incubation time is too short | Perform a time-course experiment to identify the optimal incubation time. | |
| Cell line is resistant to necroptosis | Ensure the cell line expresses the key necroptosis proteins (RIPK1, RIPK3, MLKL). | |
| Difficulty distinguishing late apoptotic and necroptotic cells | Annexin V/PI staining alone may not be sufficient | Combine with morphological analysis (forward and side scatter changes) or use imaging flow cytometry to analyze nuclear morphology.[3][11] |
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the flow cytometric analysis of necroptosis induced by this compound. By employing a multi-parametric approach that includes the assessment of plasma membrane integrity, mitochondrial health, and oxidative stress, researchers can effectively characterize the mechanism of action of novel necroptosis inducers and their potential therapeutic applications.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioradiations.com [bioradiations.com]
- 4. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organelle function and Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 8. Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 9. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS-Mediated Necroptosis Is Involved in Iron Overload-Induced Osteoblastic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ieim.med.ovgu.de [ieim.med.ovgu.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NecroIr2 Insolubility
Welcome to the technical support center for NecroIr2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an iridium(III) complex that functions as a potent inducer of necroptosis, a form of programmed cell death. It selectively accumulates in the mitochondria, leading to oxidative stress and a decrease in the mitochondrial membrane potential.[1] this compound activates the necroptosis pathway by promoting the phosphorylation of key signaling proteins, including Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and Receptor-Interacting serine/threonine-Protein Kinase 3 (RIPK3), and their downstream effector, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
A2: Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This "fall-out" occurs because the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The organic solvent from the stock solution can also influence the solubility characteristics.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial stock solution preparation, a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. This compound is generally soluble in DMSO.
Q4: What is the maximum concentration of DMSO that is tolerable for most cell-based assays?
A4: The final concentration of DMSO in your cell-based assay should typically not exceed 0.5%. Higher concentrations can be toxic to cells and may interfere with the experimental results. It is crucial to always include a vehicle control (your final assay buffer containing the same percentage of DMSO as your treatment wells) in your experiments.
Q5: Can I use other organic solvents to prepare my this compound stock solution?
A5: While DMSO is the most common choice, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can also be used. However, their suitability and the maximum tolerable concentration in your specific assay must be determined empirically.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound insolubility.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture medium) | Exceeding the aqueous solubility limit of this compound. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay (typically <0.5%). - Prepare intermediate dilutions of the stock solution in the organic solvent before the final dilution into the aqueous buffer. |
| Cloudiness or visible particles in the final working solution | Poor dispersion of the compound. | - Vortex the solution vigorously immediately after adding the this compound stock to the aqueous buffer. - Briefly sonicate the final working solution in a water bath sonicator. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound leading to variable effective concentrations. | - Always prepare fresh working solutions from the stock immediately before each experiment. - Visually inspect your working solutions for any signs of precipitation before adding them to your assay. - Consider using a pre-warmed aqueous buffer (e.g., 37°C) for dilution, but be mindful of the compound's stability at elevated temperatures. |
| Loss of compound activity over time | Degradation of this compound in aqueous solution. | - Prepare working solutions immediately before use. - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Quantitative Solubility Data
| Aqueous Buffer | Co-solvent (e.g., DMSO) % | Maximum Soluble Concentration of this compound (µM) | Observations (e.g., Clear, Precipitate) |
| PBS (pH 7.4) | 0.1% | ||
| PBS (pH 7.4) | 0.5% | ||
| DMEM + 10% FBS | 0.1% | ||
| DMEM + 10% FBS | 0.5% | ||
| RPMI + 10% FBS | 0.1% | ||
| RPMI + 10% FBS | 0.5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound will be provided on the product's certificate of analysis.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Dispense the appropriate volume of pre-warmed cell culture medium into a sterile conical tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Visualizations
Caption: this compound signaling pathway leading to necroptosis.
Caption: Troubleshooting workflow for this compound insolubility.
References
Optimizing NecroIr2 Treatment for Maximal Cell Death: A Technical Support Guide
Welcome to the technical support center for NecroIr2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound treatment duration for maximum cell death in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce maximum cell death?
A1: The optimal incubation time for this compound is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment to identify the ideal duration. A typical starting point is to treat cells for 6, 12, 24, 48, and 72 hours. Cell viability should be assessed at each time point to determine the time at which maximum cell death occurs with minimal off-target effects.
Q2: What is the recommended concentration range for this compound?
A2: The effective concentration of this compound can vary between different cell lines. A dose-response experiment is crucial to determine the optimal concentration. We suggest testing a range of concentrations (e.g., 0.1, 1, 10, 100 µM) for a fixed duration (e.g., 24 or 48 hours) to identify the EC50 (half-maximal effective concentration).
Q3: My cells are not showing the expected level of cell death. What are the possible reasons?
A3: Several factors could contribute to lower-than-expected cell death:
-
Sub-optimal Treatment Duration or Concentration: Ensure you have performed thorough time-course and dose-response experiments.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This could be due to the expression of anti-apoptotic proteins or mutations in the target pathway.
-
Improper Drug Storage and Handling: this compound should be stored according to the datasheet instructions to maintain its potency. Avoid repeated freeze-thaw cycles.
-
High Cell Density: Confluent cell cultures can sometimes be less sensitive to drug treatment. Ensure you are plating cells at an appropriate density.
Q4: How can I confirm that this compound is inducing apoptosis specifically?
A4: To confirm that the observed cell death is due to apoptosis, you can perform several assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven drug distribution, or edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Pipette carefully and avoid the outer wells of the plate if edge effects are suspected. |
| This compound appears to be losing efficacy over time | Improper storage or degradation of the compound. | Aliquot the stock solution upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Discrepancy between viability assay results (e.g., MTT vs. CellTiter-Glo) | Different assays measure different aspects of cell health (metabolic activity vs. ATP levels). | Use multiple, complementary viability assays to get a comprehensive understanding of the cellular response to this compound. |
| Unexpected morphological changes in cells | Off-target effects of this compound or cellular stress responses. | Perform a thorough literature search for known off-target effects. Consider using lower, more specific concentrations. Analyze cellular stress markers. |
Experimental Protocols
Determining Optimal Treatment Duration (Time-Course Experiment)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a fixed, predetermined concentration of this compound (e.g., the approximate EC50).
-
Incubation: Incubate the cells for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against time to determine the duration at which maximum cell death is observed.
Determining Optimal Concentration (Dose-Response Experiment)
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., a serial dilution from 0.01 µM to 100 µM).
-
Incubation: Incubate the cells for a fixed, predetermined optimal duration (determined from the time-course experiment).
-
Cell Viability Assay: Perform a cell viability assay.
-
Data Analysis: Plot cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the EC50 value.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is believed to involve the modulation of key signaling pathways that regulate cell survival and death.
How to minimize off-target effects of NecroIr2 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of NecroIr2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an iridium(III) complex designed to induce necroptosis, a form of programmed cell death, in cancer cells. Its primary mechanism involves accumulating in the mitochondria, leading to a surge in reactive oxygen species (ROS). This oxidative stress triggers the necroptosis signaling pathway through the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, potential off-target effects common to photosensitizers and metal-based compounds may include:
-
Phototoxicity in non-targeted cells: If light is not precisely delivered to the target area, surrounding healthy cells can also take up this compound and undergo cell death upon illumination.
-
Damage to non-mitochondrial organelles: Although this compound preferentially accumulates in mitochondria, some level of localization to other organelles could occur, leading to unintended damage upon photoactivation.
-
Activation of other signaling pathways: The ROS generated by this compound could potentially activate other cellular signaling pathways besides necroptosis, leading to unforeseen cellular responses.
-
"Dark" toxicity: At high concentrations, this compound may exhibit toxicity even without light activation.
Q3: How can I minimize phototoxicity in non-targeted cells?
Minimizing phototoxicity in adjacent healthy tissues is crucial. This can be achieved through:
-
Precise light delivery: Use focused light sources, such as lasers with fiber optics, to illuminate only the target area.
-
Optimized light dose: Determine the minimum light dose required to activate this compound in the target cells to avoid excessive exposure to surrounding tissues.
-
Controlled this compound administration: For in vivo studies, localized delivery of this compound to the tumor site can reduce its concentration in healthy tissues.
Q4: How does the photostability of this compound affect experiments?
The photostability of a photosensitizer is its ability to withstand photobleaching (degradation upon light exposure). A highly photostable photosensitizer like many iridium-based compounds can continuously generate ROS upon illumination, leading to a more potent therapeutic effect. However, this also means that prolonged light exposure could lead to excessive ROS production and potential for off-target damage. It is important to characterize the photostability of your specific this compound formulation and adjust light exposure times accordingly.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High "dark" toxicity (cell death without light) | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration in the dark. |
| Contamination of cell culture. | Check for microbial contamination and ensure aseptic techniques. | |
| Low phototoxicity (inefficient cell killing with light) | Insufficient this compound concentration or incubation time. | Optimize the concentration and incubation time to ensure adequate cellular uptake. |
| Inadequate light dose (wavelength, intensity, or duration). | Ensure the light source matches the activation spectrum of this compound and optimize the light dose. | |
| Low oxygen levels. | Ensure adequate oxygenation during light exposure, as ROS generation is oxygen-dependent. | |
| Inconsistent results between experiments | Variability in cell density or growth phase. | Standardize cell seeding density and use cells in the same growth phase for all experiments. |
| Inconsistent light delivery. | Ensure consistent light source power and positioning for all samples. | |
| Degradation of this compound stock solution. | Aliquot and store the this compound stock solution as recommended to avoid repeated freeze-thaw cycles. | |
| Unexpected cell morphology changes | Activation of non-necroptotic cell death pathways. | Use specific inhibitors of apoptosis (e.g., z-VAD-fmk) and necroptosis (e.g., Necrostatin-1) to identify the dominant cell death pathway. |
| Sub-lethal stress responses. | Analyze markers for other stress pathways, such as autophagy or senescence. |
Data Presentation and Experimental Protocols
Currently, there is a lack of publicly available quantitative data on the binding affinity and selectivity of this compound. The following sections provide methodologies for researchers to generate this crucial data.
Table 1: In Vitro Cytotoxicity and Selectivity Index of this compound
This table template can be used to summarize the cytotoxic effects of this compound on cancerous and normal cell lines and to calculate the Selectivity Index (SI). An SI greater than 1 indicates a preferential toxicity towards cancer cells.[1][2][3]
| Cell Line | Cell Type | IC50 (µM) - Dark | IC50 (µM) - Light | Selectivity Index (SI) (Light) |
| A549 | Lung Carcinoma | Data to be generated | Data to be generated | Calculated |
| MRC-5 | Normal Lung Fibroblast | Data to be generated | Data to be generated | N/A |
| MCF-7 | Breast Adenocarcinoma | Data to be generated | Data to be generated | Calculated |
| MCF-10A | Normal Breast Epithelial | Data to be generated | Data to be generated | N/A |
Experimental Protocol: Determining IC50 and Selectivity Index
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Light Exposure: For the "Light" condition, expose the plates to a light source with the appropriate wavelength and energy density to activate this compound. Keep a parallel set of plates in the dark.
-
Cell Viability Assay: After a further incubation period (e.g., 48 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values (the concentration of this compound that inhibits cell growth by 50%) for both dark and light conditions using a dose-response curve fitting software.
-
Selectivity Index Calculation: Calculate the SI using the formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Table 2: Target Engagement and Off-Target Binding of this compound
This table can be populated with data from a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with the necroptosis pathway proteins and to identify potential off-target binding partners.[4][5][6]
| Protein Target | Cellular Localization | ΔTm (°C) with this compound | Binding Affinity (Kd) |
| On-Targets | |||
| RIPK1 | Cytoplasm | Data to be generated | Data to be generated |
| RIPK3 | Cytoplasm | Data to be generated | Data to be generated |
| MLKL | Cytoplasm | Data to be generated | Data to be generated |
| Potential Off-Targets | |||
| Identified via Proteomics | Varies | Data to be generated | Data to be generated |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., RIPK1) remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement. Binding affinity (Kd) can be estimated from isothermal dose-response experiments.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NecroIr2-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the use of NecroIr2-based assays for inducing and studying necroptosis. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues to help ensure the generation of reliable and consistent data.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it induce necroptosis?
A1: this compound is an iridium(III) complex that functions as a potent inducer of necroptosis.[1] It selectively accumulates in the mitochondria of cells, leading to increased oxidative stress and a decrease in the mitochondrial membrane potential. This mitochondrial distress triggers the activation of the core necroptosis signaling pathway, involving Receptor-Interacting serine-threonine Kinase 1 (RIPK1), Receptor-Interacting serine-threonine Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1] Specifically, this compound has been shown to increase the phosphorylation of RIPK1 and RIPK3, key activation steps in the necroptotic cascade.[1]
Q2: What are the hallmark indicators of necroptosis that I should monitor in my this compound assay?
A2: The primary indicators of necroptosis involve the activation of the RIPK1-RIPK3-MLKL signaling axis. Key molecular events to monitor include the phosphorylation of RIPK1 and RIPK3, and the subsequent phosphorylation and oligomerization of MLKL.[2][3] Phosphorylated MLKL translocates to the plasma membrane, leading to its rupture and cell death.[2] Therefore, detecting the phosphorylated forms of these proteins, particularly pMLKL, is a specific marker for necroptosis.[2][3] Morphologically, necroptotic cells exhibit swelling of organelles and increased cell volume, followed by plasma membrane rupture and the release of cellular contents.[4]
Q3: How can I differentiate between necroptosis induced by this compound and apoptosis?
A3: Distinguishing necroptosis from apoptosis is a critical step in these assays. A key biochemical distinction is the dependence on caspases. Apoptosis is a caspase-dependent process, whereas necroptosis is caspase-independent.[2] To differentiate them, you can employ the following strategies:
-
Pan-Caspase Inhibitors: The use of a pan-caspase inhibitor, such as z-VAD-FMK, is a common method. If cell death is still observed in the presence of z-VAD-FMK, it is likely necroptosis.[2]
-
Morphological Analysis: Apoptotic cells typically show cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. In contrast, necroptotic cells exhibit cell and organelle swelling, followed by membrane rupture.[4]
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Biochemical Markers: Assess the activation of key proteins in each pathway. For apoptosis, look for cleaved caspases (e.g., caspase-3). For necroptosis, detect phosphorylated RIPK1, RIPK3, and MLKL.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or High Variability in Necroptosis Induction with this compound
High variability between replicate wells or experiments can compromise the reliability of your results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Use cells at a low passage number and ensure they are in the exponential growth phase before treatment. Avoid over-confluency and handle cells gently to minimize stress.[2] |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells of your microplate. Variations in cell number can lead to different responses to this compound. |
| Reagent Instability | This compound solutions should be prepared fresh. If using a stock solution, aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] Always check the expiration dates and storage conditions of all reagents.[2] |
| Variable Incubation Times | Adhere to a consistent incubation time for this compound treatment across all experiments. Optimize the treatment duration for your specific cell line and experimental conditions.[2] |
Issue 2: High Background Cell Death in Control Groups
Elevated cell death in your vehicle-treated or untreated control groups can mask the specific effects of this compound.
| Potential Cause | Recommended Solution |
| Cell Culture Stress | Maintain optimal cell culture conditions, including appropriate media, supplements, and CO2 levels. Regularly check for microbial contamination.[2] |
| Vehicle Toxicity | Test the toxicity of the vehicle (e.g., DMSO) at the concentration used to dissolve this compound. If toxicity is observed, lower the vehicle concentration or select an alternative solvent.[2] |
| Sub-optimal Cell Health | Ensure cells are healthy and not stressed before initiating the experiment. Stressed cells can be more susceptible to non-specific cell death.[2] |
Issue 3: No Significant Necroptosis Observed After this compound Treatment
The absence of a significant necroptotic response can be due to several factors related to the cells or the experimental setup.
| Potential Cause | Recommended Solution |
| Low Expression of Key Necroptosis Proteins | Verify the expression levels of RIPK1, RIPK3, and MLKL in your cell line using techniques like Western blotting.[2] If expression is low, consider using a different cell line known to be responsive to necroptosis inducers. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations reported in the literature can serve as a starting point (e.g., 0.375-3 µM).[1] |
| Highly Active Caspase-8 | In some cell lines, high caspase-8 activity can cleave and inactivate RIPK1 and RIPK3, shunting the cell death pathway towards apoptosis.[2] Co-treatment with a pan-caspase inhibitor like z-VAD-FMK can block this and promote necroptosis.[2] |
| Inactive this compound Reagent | Confirm the integrity and activity of your this compound compound. If possible, test it in a positive control cell line known to undergo necroptosis. |
Experimental Protocols & Visualizations
Key Experimental Workflow for a this compound-Based Assay
The following diagram illustrates a typical workflow for investigating this compound-induced necroptosis.
Caption: A standard workflow for conducting a this compound-based necroptosis assay.
This compound Signaling Pathway
This diagram outlines the signaling cascade initiated by this compound, leading to necroptosis.
Caption: The signaling pathway of this compound-induced necroptosis.
Logical Flow for Differentiating Necroptosis and Apoptosis
This decision-making diagram helps in designing experiments to distinguish between these two cell death modalities.
Caption: A decision tree for distinguishing between necroptosis and apoptosis.
References
Best practices for storing and handling NecroIr2 compound
Welcome to the Technical Support Center for NecroIr2, a potent and selective inhibitor of necroptotic cell death. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use of this compound in your experiments.
Disclaimer: Information regarding a compound specifically named "this compound" is not available in public scientific literature. This guide is based on best practices for handling similar small molecule kinase inhibitors, particularly those targeting the necroptosis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). By binding to the kinase domain of RIPK1, this compound prevents its autophosphorylation and subsequent recruitment and activation of RIPK3 and MLKL, key downstream effectors in the necroptosis pathway.[1][2] This inhibition effectively blocks the formation of the necrosome and subsequent plasma membrane rupture.[2]
Q2: How should I reconstitute lyophilized this compound powder? A2: To prepare a high-concentration stock solution, reconstitute the lyophilized this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4] Briefly centrifuge the vial to ensure all the powder is at the bottom before adding the solvent.[5][6] Vortex gently until the powder is completely dissolved.[7] For most small molecule inhibitors, a stock concentration of 10-50 mM is recommended.[4]
Q3: What are the recommended storage conditions for this compound? A3: Proper storage is critical to maintain the compound's stability and activity.[8] Lyophilized powder should be stored at -20°C for long-term stability, protected from light and moisture.[9][10] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][11]
Q4: What is the stability of this compound in cell culture media? A4: The stability of small molecules in aqueous media can vary.[12] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment.[11] If long-term incubation is required, you should empirically determine the stability of this compound under your specific experimental conditions (e.g., 37°C, 5% CO₂) by incubating it in media and measuring its concentration over time using methods like HPLC-MS.[12]
Data Summary Tables
Table 1: Storage and Handling Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated and protected from light.[8][9] |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles.[3][12] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Preferred for longer-term storage of solutions.[3] |
| Working Dilution in Media | 37°C | Use immediately | Stability is variable; prepare fresh for each use.[11] |
Table 2: Recommended Concentrations for Use
| Application | Concentration Range | Notes |
| In Vitro Cell-Based Assays | 1 µM - 20 µM | Optimal concentration is cell-type dependent. Determine with a dose-response curve. |
| Biochemical (Cell-Free) Assays | 10 nM - 1 µM | IC₅₀ should be determined for the specific kinase assay. |
| In Vivo Studies (Rodent) | 10 - 50 mg/kg | Formulation and route of administration must be optimized. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of necroptosis observed. | 1. Compound Inactivity: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or stimulus. 3. Incorrect Timing: The inhibitor was added after the necroptotic pathway was irreversibly activated. | 1. Use a fresh aliquot of the stock solution. Confirm the activity of the compound in a cell-free kinase assay if possible.[11] 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 50 µM).[13] 3. Add this compound either before or concurrently with the necroptosis-inducing stimulus. |
| High levels of cell death in controls (vehicle only). | 1. Solvent Toxicity: The concentration of DMSO in the final culture medium is too high. 2. Suboptimal Cell Health: Cells were unhealthy, stressed, or at a high passage number before the experiment began. | 1. Ensure the final DMSO concentration is non-toxic for your cell line, typically below 0.5%.[3] Run a vehicle-only control corresponding to the highest inhibitor concentration. 2. Use healthy, low-passage cells. Ensure optimal seeding density and culture conditions.[14] |
| Variability between experimental replicates. | 1. Inconsistent Dosing: Errors in pipetting or serial dilutions. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or working dilutions. 3. "Edge Effects" in Plates: Evaporation in the outer wells of multi-well plates can concentrate the compound. | 1. Prepare a master mix of the inhibitor in media to add to all replicate wells.[3] 2. Ensure the stock solution is clear and fully dissolved. Vortex working dilutions before adding to cells. 3. Avoid using the outer wells of the plate for critical measurements or ensure they are filled with sterile PBS to maintain humidity. |
| Signs of apoptosis (e.g., caspase activation) instead of necroptosis. | 1. Incorrect Stimulus: The stimulus used may be inducing apoptosis rather than necroptosis. 2. Active Caspase-8: Caspase-8 activity can cleave RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[15][16] | 1. Ensure your necroptosis induction protocol is well-established. For TNF-α induced necroptosis, a pan-caspase inhibitor (like z-VAD-fmk) is often required to block apoptosis and reveal necroptosis.[17][18] 2. Co-treat cells with a pan-caspase inhibitor to block the apoptotic pathway. |
Experimental Protocols & Visualizations
Protocol: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes how to induce necroptosis in the HT-29 human colon cancer cell line and assess the efficacy of this compound. The common method for inducing necroptosis in this cell line is treatment with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk).[17]
Materials:
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HT-29 cells
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Complete culture medium (e.g., McCoy's 5A with 10% FBS)
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TNF-α (human, recombinant)
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Smac mimetic (e.g., SM-164)
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Pan-caspase inhibitor (e.g., z-VAD-fmk)
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This compound
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DMSO (anhydrous)
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Reagents for cell viability assessment (e.g., Propidium Iodide, LDH assay kit)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.[17]
-
Preparation of Reagents:
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Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of TNF-α, Smac mimetic, and z-VAD-fmk as per the manufacturer's instructions.
-
-
Treatment:
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Prepare working solutions of the inhibitors and stimuli in fresh culture medium.
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Pre-treatment: Remove the old medium and add medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.
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Induction: Add the necroptosis-inducing stimuli to the wells. A common combination is:
-
TNF-α (e.g., 20 ng/mL)
-
Smac mimetic (e.g., 100 nM)
-
z-VAD-fmk (e.g., 20 µM)
-
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂. The optimal time should be determined empirically.
-
Assessment of Cell Death:
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LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture supernatant as an indicator of plasma membrane rupture.[17]
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Propidium Iodide (PI) Staining: Use PI staining followed by flow cytometry or fluorescence microscopy to quantify cells with compromised plasma membranes.[17]
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Western Blot: Lyse cells and perform western blotting to detect the phosphorylation of MLKL (p-MLKL), a key marker of necroptosis activation.[17][19]
-
Visualizations
Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for lack of this compound activity.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 7. academicchemlab.com [academicchemlab.com]
- 8. benchchem.com [benchchem.com]
- 9. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. promocell.com [promocell.com]
- 15. researchgate.net [researchgate.net]
- 16. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
Identifying and mitigating potential artifacts in NecroIr2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NecroIr2 to induce necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce necroptosis?
A1: this compound is an iridium(III) complex that has been identified as a potent inducer of necroptosis, a form of regulated cell death. It selectively accumulates in the mitochondria of cancer cells, leading to increased oxidative stress and loss of the mitochondrial membrane potential. This triggers the necroptotic signaling cascade through the activation of Receptor-Interacting serine-threonine Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).
Q2: What are the key protein markers to confirm this compound-induced necroptosis?
A2: The primary protein markers for necroptosis are the phosphorylated forms of RIPK1 (p-RIPK1), RIPK3 (p-RIPK3), and MLKL (p-MLKL). An increase in the levels of these phosphorylated proteins, detectable by Western blot, is a key indicator of necroptosis activation.
Q3: How can I distinguish this compound-induced necroptosis from apoptosis?
A3: Distinguishing necroptosis from apoptosis is crucial for accurate data interpretation. Here are key differentiators:
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Caspase-Independence: Necroptosis is a caspase-independent cell death pathway. Therefore, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, should not inhibit cell death induced by this compound if the primary mechanism is necroptosis.
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Key Mediators: As mentioned, necroptosis is mediated by the RIPK1-RIPK3-MLKL axis. In contrast, apoptosis is characterized by the activation of caspases, particularly caspase-3 and caspase-7.
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Morphological Features: Necroptotic cells typically exhibit swelling of organelles, increased cell volume, and rupture of the plasma membrane, leading to the release of cellular contents. Apoptotic cells, on the other hand, are characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Q4: What are some potential off-target effects of this compound?
A4: As an iridium-based compound that targets mitochondria, this compound may have potential off-target effects. These could include unintended interactions with other mitochondrial proteins or pathways, or induction of a mixed cell death phenotype that also involves elements of apoptosis. It is essential to include appropriate controls and multiple assays to confirm the primary mode of cell death.
Troubleshooting Guides
Issue 1: High Background Cell Death in Control Groups
| Possible Cause | Recommended Solution |
| Cell Culture Stress | Ensure optimal cell culture conditions, including appropriate media, supplements, and incubation parameters. Avoid over-confluency and handle cells gently. |
| Vehicle (e.g., DMSO) Toxicity | Test the toxicity of the vehicle at the concentrations used. If toxic, lower the concentration or consider an alternative solvent. |
| Contamination | Regularly check for microbial contamination in cell cultures. |
| Sub-optimal Cell Health | Use cells at a low passage number and ensure they are healthy and actively proliferating before initiating the experiment. |
Issue 2: Inconsistent Results Between Replicates or Experiments
| Possible Cause | Recommended Solution |
| Variability in Reagent Preparation | Prepare fresh stock solutions of this compound and other reagents. Aliquot to avoid repeated freeze-thaw cycles. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve uniform cell density across all wells. |
| Inconsistent Treatment Application | Be precise and consistent with the timing and application of all treatments, including this compound and any inhibitors. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for critical experiments or fill them with sterile media/PBS. |
Issue 3: No Significant Cell Death Observed After this compound Treatment
| Possible Cause | Recommended Solution |
| Low Expression of Key Necroptosis Proteins | Verify the expression levels of RIPK1, RIPK3, and MLKL in your cell line using Western blot. If expression is low, consider using a different cell line known to be responsive to necroptosis inducers. |
| Incorrect Timing of Treatment | Optimize the incubation time for this compound treatment. Perform a time-course experiment to identify the optimal endpoint. |
| Inactive this compound | Check the expiration date and storage conditions of your this compound stock. Prepare fresh solutions if necessary. |
| Cell Line Resistance | Some cancer cell lines may have intrinsic resistance mechanisms to necroptosis. Consider using a positive control for necroptosis (e.g., TNF-α + Z-VAD-FMK) to validate the assay in your cell line. |
Quantitative Data Summary
Table 1: Example IC50 Values for Necroptosis-Inducing Compounds
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | A549R (Cisplatin-resistant) | ~1.5 | 24 |
| Shikonin | MCF-7 | ~5 | 24 |
| Staurosporine + Z-VAD-FMK | L929 | ~0.5 | 12 |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The provided values are for illustrative purposes and should be determined empirically for your specific system.
Table 2: Expected Outcomes of Key Necroptosis Assays
| Assay | Expected Result in Necroptotic Cells |
| LDH Release Assay | Increased release of lactate (B86563) dehydrogenase into the culture medium, indicating loss of plasma membrane integrity. |
| Propidium Iodide (PI) Staining | Increased percentage of PI-positive cells, as PI can only enter cells with compromised plasma membranes. |
| Annexin V / PI Staining | A significant population of Annexin V-positive and PI-positive cells (late apoptotic/necroptotic). A distinct PI-only positive population may also be observed. |
| Western Blot for p-MLKL | A clear band corresponding to the phosphorylated form of MLKL, indicating activation of the necroptosis pathway. |
Experimental Protocols
Protocol 1: Induction and Quantification of Necroptosis by LDH Release Assay
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment.
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Treatment: Treat cells with the desired concentrations of this compound. Include wells for untreated controls, vehicle controls, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
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Incubation: Incubate the plate for the desired period (e.g., 24 hours) under standard cell culture conditions.
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Supernatant Collection: Carefully collect the cell culture supernatant from all wells without disturbing the cell monolayer.
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LDH Assay: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
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Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the absorbance at the specified wavelength using a plate reader.
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Calculation: Calculate the percentage of LDH release for each condition relative to the maximum release control.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
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Sample Preparation: Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Optimizing NecroIr2 concentration to avoid apoptosis induction
Disclaimer: Information on a specific compound named "NecroIr2" is not available in publicly accessible scientific literature. The following technical support guide is based on general principles of optimizing the concentration of experimental compounds to avoid off-target effects like apoptosis, and uses "this compound" as a hypothetical placeholder.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using this compound, providing potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Increased cell death observed after this compound treatment. | The concentration of this compound may be too high, leading to the induction of apoptosis. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Refer to the "Protocol: Determining Optimal this compound Concentration" below. |
| Inconsistent results between experiments. | - Pipetting errors leading to incorrect concentrations.- Variability in cell health and density.- Contamination of cell cultures. | - Calibrate pipettes regularly.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Regularly test for mycoplasma contamination. |
| This compound does not produce the expected inhibitory effect on necrosis. | - The concentration of this compound may be too low.- The specific cell line may not be responsive to this compound.- The mechanism of induced necrosis is not targeted by this compound. | - Increase the concentration of this compound in a stepwise manner.- Test the effect of this compound on a positive control cell line known to be responsive.- Verify the necrotic pathway active in your experimental model. |
| Unexpected changes in cell morphology. | Off-target effects of this compound at the concentration used. | Lower the concentration of this compound and observe for morphological changes. Consider using a different compound if off-target effects persist at effective concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For a novel compound like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A starting point could be a range from 0.1 µM to 100 µM, expanding based on initial results.
Q2: How can I distinguish between apoptosis and necrosis in my cell cultures?
A2: Apoptosis and necrosis can be differentiated using techniques like flow cytometry with Annexin V and Propidium Iodide (PI) staining. Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, while necrotic cells will be positive for both.
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects are a concern with any experimental compound.[1][2] For a hypothetical inhibitor of necrosis, potential off-target effects at high concentrations could include the induction of apoptosis.[3][4][5] It is essential to characterize these effects through dose-response studies and molecular analyses.
Q4: Can this compound be used in combination with other drugs?
A4: The combined use of this compound with other drugs should be approached with caution. A thorough investigation of potential synergistic or antagonistic effects is necessary. We recommend performing combination index studies to evaluate the interactions.
Data Presentation
Table 1: Hypothetical Concentration-Dependent Effects of this compound on Cell Viability and Apoptosis
| This compound Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 100 | 5 | 2 |
| 1 | 98 | 6 | 2 |
| 5 | 95 | 8 | 3 |
| 10 | 92 | 15 | 4 |
| 25 | 70 | 35 | 5 |
| 50 | 45 | 60 | 8 |
| 100 | 20 | 85 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration
Objective: To identify the highest concentration of this compound that does not induce significant apoptosis in the target cell line.
Materials:
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Target cell line
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT or similar cell viability assay kit
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Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Apoptosis Assay (Flow Cytometry):
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Seed cells in a 6-well plate and treat with a narrower range of this compound concentrations based on the MTT assay results.
-
Harvest the cells and wash with PBS.
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Resuspend the cells in binding buffer.
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Add Annexin V-FITC and PI according to the manufacturer's protocol.
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Incubate in the dark.
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Analyze the cells by flow cytometry.
-
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Concentration-dependent differential induction of necrosis or apoptosis by HIV-1 lytic peptide 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microcystin congener- and concentration-dependent induction of murine neuron apoptosis and neurite degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Refinement of protocols for western blotting of NecroIr2-treated lysates
Welcome to the technical support center for researchers utilizing NecroIr2 in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the refinement of western blotting protocols for lysates treated with this novel necroptosis inducer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an iridium(III) complex that has been identified as a potent inducer of necroptosis, a form of programmed cell death, particularly in cancer cells. Its primary mechanism involves accumulating in the mitochondria, which leads to increased oxidative stress and a loss of the mitochondrial membrane potential. This cascade of events triggers the activation of the core necroptosis machinery.[1]
Q2: Which proteins are the key targets of this compound-induced necroptosis, and what modifications should I expect to see on a western blot?
A2: this compound treatment leads to the activation of the necroptosis signaling pathway. The key proteins involved are Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), Receptor-Interacting serine/threonine-protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Upon induction of necroptosis, you should expect to see an increase in the phosphorylation of these proteins. Specifically, look for phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL). This compound has also been noted to regulate Cyclin-Dependent Kinase 4 (CDK4).[1]
Q3: Can this compound, as an iridium-containing compound, interfere with western blot detection?
A3: While iridium complexes are known to have unique photophysical properties, there is no direct evidence to suggest that the iridium core of this compound interferes with standard chemiluminescent or fluorescent western blotting detection methods. Iridium complexes are often used as labels in various biological assays due to their luminescence, but at the concentrations used for cell treatment, it is unlikely to produce a signal that would interfere with antibody-based detection. However, it is always good practice to include proper controls, such as vehicle-treated lysates, to account for any potential background signal.
Q4: Are there any known off-target effects of this compound that could affect my western blot results?
A4: The specificity of this compound is still under investigation. As with many kinase-modulating compounds, off-target effects are possible and could lead to unexpected bands or changes in protein expression in your western blots. It is recommended to consult the latest literature on this compound for any newly identified off-target effects. If you observe unexpected results, consider performing control experiments, such as using a different necroptosis inducer, to confirm that the observed effects are specific to the necroptosis pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results seen with necroptosis inducers. This data is for illustrative purposes to guide expected outcomes. Actual results may vary based on experimental conditions.
Table 1: Phosphorylation of Key Necroptosis Proteins Following this compound Treatment
| Target Protein | Treatment | Fold Change (vs. Control) |
| p-RIPK1 (Ser166) | This compound (1.5 µM, 24h) | 3.5 ± 0.4 |
| p-RIPK3 (Ser227) | This compound (1.5 µM, 24h) | 5.2 ± 0.6 |
| p-MLKL (Ser358) | This compound (1.5 µM, 24h) | 8.9 ± 1.1 |
Table 2: Dose-Dependent Effect of this compound on p-MLKL Levels
| This compound Concentration | Fold Change in p-MLKL (vs. Control) |
| 0.5 µM | 2.1 ± 0.3 |
| 1.0 µM | 5.8 ± 0.7 |
| 2.0 µM | 10.3 ± 1.2 |
Table 3: Time-Course of p-RIPK3 Activation by this compound (1.5 µM)
| Time Point | Fold Change in p-RIPK3 (vs. 0h) |
| 6h | 1.8 ± 0.2 |
| 12h | 3.9 ± 0.5 |
| 24h | 5.2 ± 0.6 |
Experimental Protocols
Detailed Methodology for Western Blotting of this compound-Treated Lysates
This protocol provides a step-by-step guide for preparing cell lysates after this compound treatment and performing western blotting to detect key necroptosis markers.
1. Cell Culture and this compound Treatment:
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Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration. A typical starting point is 1.5 µM this compound for 24 hours.
2. Lysate Preparation:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, or anti-CDK4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a digital imaging system.
8. Stripping and Re-probing (for total protein levels):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against the total protein (e.g., total RIPK1, RIPK3, or MLKL) or a loading control (e.g., GAPDH or β-actin) to normalize the data.
Troubleshooting Guides
Issue 1: Weak or No Signal for Phosphorylated Proteins
-
Possible Cause:
-
Suboptimal this compound treatment: The concentration or duration of this compound treatment may be insufficient to induce detectable phosphorylation.
-
Phosphatase activity: Phosphatases in the lysate may have dephosphorylated the target proteins.
-
Low protein abundance: The target protein may be expressed at low levels in your cell type.
-
Inefficient antibody: The primary antibody may have low affinity or be inactive.
-
-
Solution:
-
Optimize this compound treatment: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment.
-
Use fresh inhibitors: Always add a fresh protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice at all times.
-
Increase protein load: Increase the amount of protein loaded onto the gel.
-
Use a fresh antibody aliquot: Ensure your primary antibody is stored correctly and use a fresh aliquot. Consider trying an antibody from a different vendor if the problem persists.
-
Issue 2: High Background on the Western Blot
-
Possible Cause:
-
Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Antibody concentration too high: The primary or secondary antibody concentration may be too high.
-
Insufficient washing: Washing steps may not be stringent enough to remove unbound antibodies.
-
-
Solution:
-
Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA for phospho-antibodies).
-
Titrate antibodies: Perform a titration to determine the optimal concentration for your primary and secondary antibodies.
-
Increase washing stringency: Increase the number and duration of washes with TBST.
-
Issue 3: Non-Specific Bands
-
Possible Cause:
-
Antibody cross-reactivity: The primary antibody may be recognizing other proteins in the lysate.
-
Protein degradation: Proteases may have degraded the target protein, leading to smaller bands.
-
Off-target effects of this compound: this compound may be inducing changes in other signaling pathways.
-
-
Solution:
-
Use a more specific antibody: Try a different, more specific monoclonal antibody.
-
Ensure proper sample handling: Keep samples on ice and use fresh protease inhibitors to minimize degradation.
-
Include proper controls: Run lysates from cells treated with a different necroptosis inducer or a known specific inhibitor to verify the specificity of the observed bands.
-
Issue 4: Inconsistent Results Between Experiments
-
Possible Cause:
-
Variability in cell culture: Differences in cell confluency, passage number, or treatment conditions can lead to variability.
-
Inconsistent sample preparation: Variations in lysis buffer preparation, incubation times, or protein quantification can affect results.
-
Loading inaccuracies: Unequal loading of protein across the gel.
-
-
Solution:
-
Standardize cell culture practices: Maintain consistent cell culture conditions for all experiments.
-
Follow a strict protocol: Ensure all steps of the sample preparation and western blotting protocol are performed consistently.
-
Use a reliable loading control: Always normalize your data to a validated loading control to account for any loading inaccuracies.
-
Visualizations
Caption: this compound-induced necroptosis signaling pathway.
Caption: Experimental workflow for western blotting of this compound-treated lysates.
References
Strategies for Improving the Reproducibility of NecroIr2 Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of studies involving NecroIr2, a novel regulator of inflammatory signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent this compound protein expression levels across experiments. | 1. Cell line instability or high passage number.2. Variability in cell lysis and protein extraction protocols.3. Inconsistent antibody lots or dilutions.4. Variations in western blot transfer efficiency. | 1. Use low-passage, authenticated cell lines.2. Standardize all protein extraction steps, including buffer composition and incubation times.3. Validate each new antibody lot and use consistent dilutions.4. Optimize and standardize transfer conditions. |
| Variable efficacy of this compound inhibitors in cell-based assays. | 1. Differences in cell density at the time of treatment.2. Inconsistent inhibitor concentrations due to improper storage or handling.3. Cell line-specific differences in this compound signaling.4. Variability in assay readout timing. | 1. Ensure consistent cell seeding density for all experiments.2. Aliquot and store inhibitors at the recommended temperature; avoid repeated freeze-thaw cycles.3. Characterize the this compound pathway in each cell line used.4. Maintain a consistent and optimized timeline for treatment and data collection. |
| Poor reproducibility of this compound immunoprecipitation (IP) results. | 1. Non-specific binding of proteins to beads or antibody.2. Inefficient lysis and antigen retrieval.3. Variability in washing steps.4. Antibody not suitable for IP. | 1. Include appropriate isotype controls and pre-clear lysate with beads.2. Optimize lysis buffer to ensure efficient this compound solubilization.3. Standardize the number and duration of wash steps.4. Use an IP-validated antibody and validate it in-house. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to report in my publication to ensure others can reproduce my this compound findings?
To enhance reproducibility, it is crucial to provide a detailed account of all experimental conditions. Key parameters to document include:
-
Cell Lines: Source, passage number, and authentication method.
-
Reagents: Manufacturer, catalog number, and lot number for all antibodies, inhibitors, and key chemicals.
-
Protocols: Detailed step-by-step procedures for all experiments, including incubation times, temperatures, and concentrations.
-
Data Analysis: The specific statistical tests used, with clear justification for their choice, and the definition of statistical significance (e.g., p-value threshold).
Q2: My lab is observing different downstream effects of this compound activation compared to a recent publication, despite following their methods. What could be the reason?
Discrepancies in findings, even with seemingly identical protocols, can arise from subtle, unreported differences in experimental conditions.[1] Consider these factors:
-
Cell Culture Conditions: Minor variations in media supplements, serum lots, or CO2 levels can influence cell signaling.
-
Environmental Factors: The time of day for animal studies or exposure of cells to light can impact biological rhythms and experimental outcomes.
-
Undisclosed Methodological Details: The original study may have omitted minor but critical steps in their published methods.[2]
It is advisable to contact the authors of the original publication to inquire about any specific details not included in their paper.
Q3: How can I validate the specificity of my anti-NecroIr2 antibody?
Antibody validation is a critical step for ensuring reproducible results. The following methods are recommended for validating an anti-NecroIr2 antibody:
-
Western Blotting: Use this compound knockout or knockdown cell lines as negative controls to confirm the antibody detects the specific protein of interest.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Perform an IP with your antibody followed by mass spectrometry to identify the precipitated protein and any interacting partners.
-
Multiple Antibodies: Use a second, validated antibody that recognizes a different epitope of this compound to confirm localization and expression patterns.
Experimental Protocols
Protocol: this compound Inhibition Assay in Macrophages
This protocol details a standardized method for assessing the efficacy of a this compound inhibitor in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Plate murine bone marrow-derived macrophages (BMDMs) at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of the this compound inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 6 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key inflammatory cytokine (e.g., TNF-α) using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle-treated control and calculate the IC50 value of the inhibitor.
Visualizations
Diagrams
Caption: Hypothetical inhibitory role of this compound on the TLR4-NF-κB signaling pathway.
Caption: Standardized workflow for assessing this compound inhibitor efficacy.
References
Validation & Comparative
A Comparative Analysis of NecroIr2 and Other Necroptosis Inducers for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of various necroptosis inducers is critical for advancing research in areas such as oncology and inflammatory diseases. This guide provides an objective comparison of NecroIr2, a novel iridium(III) complex, with other commonly used necroptosis inducers, supported by experimental data and detailed protocols.
Necroptosis, a form of regulated necrosis, has emerged as a significant pathway in various pathological conditions. Unlike apoptosis, it is a pro-inflammatory mode of cell death. The ability to modulate this pathway holds therapeutic promise, particularly in apoptosis-resistant cancers. This guide focuses on this compound and compares its performance with two other widely used methods for inducing necroptosis: the combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk), and the small molecule inducer, LGH00168.
Efficacy Comparison of Necroptosis Inducers
The efficacy of a necroptosis inducer is a key factor in its utility for research and potential therapeutic applications. This is often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) required to induce cell death.
| Inducer | Mechanism of Action | Cell Line | Efficacy (IC50/EC50) | Source |
| This compound | An iridium(III) complex that accumulates in mitochondria, leading to oxidative stress and activation of the RIPK3-MLKL pathway. | A549R (Cisplatin-resistant human lung carcinoma) | Inhibits cell proliferation in a dose-dependent manner (0.375-1.5 µM). Specific IC50 for necroptosis induction is not yet published. | [1] |
| LGH00168 | A C/EBP homologous protein (CHOP) activator that induces ROS-mediated ER stress and NF-κB inhibition, leading to RIPK1-dependent necroptosis. | Panel of 9 cancer cell lines | Average IC50 of 3.26 µmol/L for cytotoxicity. Induces necroptosis in A549 cells at 10 µmol/L.[1][2] | [1][2] |
| TNF-α + Smac mimetic (e.g., SM-164) + z-VAD-fmk (TSZ) | TNF-α activates the extrinsic cell death pathway. The Smac mimetic inhibits IAPs, and z-VAD-fmk inhibits caspases, shunting the signaling towards necroptosis. | Various cell lines (e.g., HT-29, Jurkat) | Typically used at fixed concentrations (e.g., 10-20 ng/mL TNF-α, 10-100 nM Smac mimetic, 20 µM z-VAD-fmk) to achieve maximal necroptosis. A combined EC50 is not typically reported.[3][4][5] | [3][4][5] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways and the experimental workflows to study them is fundamental for necroptosis research.
Necroptosis Signaling Pathway
Necroptosis is primarily mediated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome. This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), its oligomerization, and translocation to the plasma membrane, ultimately causing membrane rupture.
Signaling pathways of different necroptosis inducers.
Experimental Workflow for Assessing Necroptosis
A typical workflow to assess the efficacy of a necroptosis inducer involves cell treatment followed by various assays to measure cell death and confirm the mechanism.
A standard experimental workflow for necroptosis analysis.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for comparing the efficacy of different compounds. Below are detailed methodologies for key assays used in necroptosis research.
Cell Culture and Treatment
-
Cell Seeding : Seed A549, A549R, or other appropriate cell lines in 96-well plates (for viability assays) or larger format plates (for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Treatment : After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound, LGH00168, or the TSZ combination. Include appropriate vehicle controls.
-
Incubation : Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Lactate Dehydrogenase (LDH) Release Assay (for Cytotoxicity)
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised plasma membranes.
-
Sample Collection : After the treatment period, carefully collect the cell culture supernatant.
-
Lysis Control : To determine the maximum LDH release, lyse untreated control cells with a lysis buffer (e.g., 1% Triton X-100).
-
LDH Reaction : In a new 96-well plate, mix the collected supernatants and lysate with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation : Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Calculation : Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the maximum LDH release control, after subtracting the background LDH release from untreated cells.
Propidium Iodide (PI) Staining and Flow Cytometry (for Membrane Permeability)
PI is a fluorescent dye that cannot cross the membrane of live cells, making it an excellent marker for cells that have lost membrane integrity.
-
Cell Harvesting : Following treatment, harvest both adherent and floating cells.
-
Washing : Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in a binding buffer containing PI (typically 1-5 µg/mL).
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the cells on a flow cytometer. The percentage of PI-positive cells represents the necroptotic population.
Western Blot for Phosphorylated RIPK3 and MLKL
This technique is used to confirm the activation of the core necroptosis signaling pathway.
-
Cell Lysis : After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL) overnight at 4°C. Also, probe for total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The increased presence of p-RIPK3 and p-MLKL confirms the activation of the necroptotic pathway.
Conclusion
This compound presents a novel approach to inducing necroptosis, particularly in chemotherapy-resistant cancer cells, through a distinct mechanism involving mitochondrial-induced oxidative stress. In comparison, the well-established TSZ combination offers a robust method to induce necroptosis by directly targeting the extrinsic cell death pathway, while LGH00168 acts through ER stress. The choice of inducer will depend on the specific research question and cell model. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the role of necroptosis in health and disease and to evaluate the potential of novel necroptosis-inducing compounds. Further studies are warranted to determine the precise EC50 of this compound to allow for a more direct quantitative comparison of its potency against other inducers.
References
- 1. Novel CHOP activator LGH00168 induces necroptosis in A549 human lung cancer cells via ROS-mediated ER stress and NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel CHOP activator LGH00168 induces necroptosis in A549 human lung cancer cells via ROS-mediated ER stress and NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
Validating NecroIr2's Mechanism of Action: A Comparative Guide to Genetic Knockout Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the mechanism of action of NecroIr2, a novel inhibitor of necroptosis. We focus on the use of genetic knockout strategies to unequivocally demonstrate its target engagement and efficacy in the necroptotic pathway, comparing its performance with established alternative inhibitors.
Necroptosis is a form of regulated cell death implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1-like kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4] this compound is hypothesized to exert its inhibitory effect by targeting RIPK3, a key kinase in this pathway. This guide will detail the experimental framework to validate this proposed mechanism.
The Necroptosis Signaling Pathway and the Role of RIPK3
Upon induction by stimuli such as tumor necrosis factor (TNF), the formation of a protein complex containing RIPK1 leads to its autophosphorylation.[4] In the absence of active caspase-8, which would otherwise cleave and inactivate RIPK1 and RIPK3 to promote apoptosis, RIPK1 recruits and phosphorylates RIPK3.[2] This activation of RIPK3 is a critical step, leading to the subsequent phosphorylation and oligomerization of the pseudokinase MLKL.[5][6] Oligomerized MLKL then translocates to the plasma membrane, forming pores that lead to cell lysis and death.[4]
Caption: The necroptosis signaling pathway initiated by TNF, highlighting the central role of RIPK3 and its inhibition by this compound.
Validation of this compound's Mechanism through Genetic Knockout
To definitively validate that this compound targets RIPK3, a genetic knockout approach using CRISPR/Cas9 in a cellular model is the gold standard.[7] This methodology allows for a direct comparison of the inhibitor's effect in the presence and absence of its putative target.
Experimental Workflow
The overall experimental workflow involves generating a RIPK3 knockout cell line, treating both wild-type and knockout cells with a necroptosis-inducing stimulus in the presence or absence of this compound and a comparator inhibitor, and subsequently measuring cell viability.
Caption: Experimental workflow for validating the mechanism of action of this compound using CRISPR/Cas9-mediated gene knockout.
Comparison with Alternative Necroptosis Inhibitors
A key aspect of validating a new inhibitor is to compare its performance against well-characterized alternatives. GSK'872 is a known potent and selective inhibitor of RIPK3 and serves as an excellent comparator for these studies. Other inhibitors such as Necrostatin-1 (a RIPK1 inhibitor) can be used as controls to demonstrate specificity.[8]
Quantitative Data Comparison
The following table summarizes the expected outcomes from a cell viability assay. In wild-type cells, both this compound and GSK'872 are expected to protect against necroptosis. However, in RIPK3 knockout cells, which are inherently resistant to necroptosis, neither inhibitor should have a significant effect on cell viability, thus confirming that their protective effect is dependent on the presence of RIPK3.
| Cell Line | Treatment Condition | This compound (10 µM) | GSK'872 (10 µM) |
| Wild-Type | Untreated | 100% | 100% |
| Necroptosis Induction | ~20% | ~20% | |
| Induction + Inhibitor | ~95% | ~95% | |
| RIPK3 Knockout | Untreated | 100% | 100% |
| Necroptosis Induction | ~98% | ~98% | |
| Induction + Inhibitor | ~98% | ~98% |
Cell viability is normalized to untreated wild-type cells.
Experimental Protocols
Generation of RIPK3 Knockout Cell Line using CRISPR/Cas9
-
gRNA Design and Cloning: Design two to three single guide RNAs (gRNAs) targeting an early exon of the RIPK3 gene. Clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the chosen cell line (e.g., HT-29 or L929) with the gRNA/Cas9 plasmids using a suitable transfection reagent.
-
Selection: Select for transfected cells using puromycin (B1679871) for 48-72 hours.
-
Single-Cell Cloning: Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening and Validation: Expand the single-cell clones and screen for RIPK3 knockout by genomic DNA sequencing of the target locus to identify frameshift mutations. Confirm the absence of RIPK3 protein expression by Western blotting.
Necroptosis Induction and Inhibition Assay
-
Cell Seeding: Seed wild-type and validated RIPK3 knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound, GSK'872, or a vehicle control (DMSO) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as zVAD-FMK (e.g., 20 µM) to block apoptosis and shunt the cell death pathway towards necroptosis.
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Viability Measurement: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Normalization: Normalize the data to the untreated wild-type control wells.
Conclusion
The genetic knockout of the putative target is an indispensable step in the validation of a novel inhibitor's mechanism of action. By demonstrating that the protective effect of this compound against necroptotic cell death is abrogated in RIPK3 knockout cells, researchers can unequivocally confirm its on-target activity. This approach, combined with a direct comparison to established inhibitors like GSK'872, provides the robust evidence required for further preclinical and clinical development.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creation of knock out and knock in mice by CRISPR/Cas9 to validate candidate genes for human male infertility, interest, difficulties and feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
NecroIr2 Versus Cisplatin: A Comparative Analysis in Resistant Cancer Cells
For Immediate Publication
[City, State] – [Date] – In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Cisplatin (B142131), a cornerstone of chemotherapy for decades, is often rendered ineffective by resilient cancer cells. This has spurred the development of novel therapeutic agents that can overcome these resistance mechanisms. One such promising candidate is NecroIr2, an iridium(III) complex designed to induce a form of programmed cell death known as necroptosis. This guide provides a detailed comparison of this compound and cisplatin, focusing on their efficacy in resistant cancer cells, supported by available experimental data.
Performance in Resistant Cancer Cells: A Quantitative Comparison
The cytotoxic effects of this compound and cisplatin have been evaluated in various cancer cell lines, including those resistant to cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, highlights the potential of this compound in overcoming cisplatin resistance.
| Compound | Cell Line | Cancer Type | Resistance Profile | IC50 (µM) | Reference |
| This compound | A549R | Lung Carcinoma | Cisplatin-Resistant | 0.48 | [1] |
| Cisplatin | A549 | Lung Carcinoma | Sensitive | 4.97 - 9.73 | [2][3] |
| A549/DDP (A549R) | Lung Carcinoma | Cisplatin-Resistant | 34.15 | [2] | |
| A2780 | Ovarian Cancer | Sensitive | ~3.25 | [4] | |
| A2780cis | Ovarian Cancer | Cisplatin-Resistant | 10.58 | [4] | |
| A2780/CP70 | Ovarian Cancer | Cisplatin-Resistant | 13-fold more resistant than A2780 | [5] | |
| OV-90 | Ovarian Cancer | Sensitive | 16.75 (72h) | [6] | |
| OV-90/CisR1 | Ovarian Cancer | Cisplatin-Resistant | 59.08 (72h) | [6] | |
| SKOV-3 | Ovarian Cancer | Sensitive | 19.18 (72h) | [6] | |
| SKOV-3/CisR1 | Ovarian Cancer | Cisplatin-Resistant | 91.59 (72h) | [6] |
Mechanisms of Action: A Tale of Two Pathways
Cisplatin primarily induces cell death through apoptosis. It forms adducts with DNA, leading to DNA damage and the activation of apoptotic signaling cascades. However, cancer cells can develop resistance by enhancing DNA repair mechanisms, reducing drug accumulation, or inactivating apoptotic pathways.
This compound, on the other hand, is designed to trigger necroptosis, a regulated form of necrosis. This pathway is particularly relevant in apoptosis-resistant cells. This compound accumulates in the mitochondria, inducing oxidative stress and activating a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). This ultimately leads to cell membrane rupture and inflammatory cell death.
Visualizing the Pathways and Processes
To better understand the distinct mechanisms of this compound and cisplatin, as well as the experimental workflows used to evaluate them, the following diagrams are provided.
Caption: this compound signaling pathway leading to necroptosis.
Caption: Cisplatin's mechanism and common resistance pathways.
Caption: General workflow for comparing drug cytotoxicity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and cisplatin.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis and Necroptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after drug treatment and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Membrane Integrity (Lactate Dehydrogenase - LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Sample Collection: After drug treatment, collect the cell culture supernatant.
-
Reaction Setup: Add the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells.
Western Blotting for Necroptosis Markers
This technique is used to detect the expression levels of key proteins in the necroptosis pathway.
-
Protein Extraction: Lyse the treated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
The available data suggests that this compound holds significant promise as a therapeutic agent for cisplatin-resistant cancers. Its ability to induce necroptosis provides an alternative cell death pathway that can bypass the resistance mechanisms that render cisplatin ineffective. The substantially lower IC50 value of this compound in cisplatin-resistant lung cancer cells compared to cisplatin highlights its potential for improved efficacy. Further direct comparative studies in a broader range of resistant cancer cell lines are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of NecroIr2's effects in different cancer cell types
A Comparative Analysis of NecroIr2's Efficacy Across Diverse Cancer Cell Lines
Introduction
This compound is an emerging therapeutic candidate that has demonstrated significant potential in preclinical cancer studies. This guide provides a comprehensive cross-validation of this compound's effects in various cancer cell types, offering a comparative analysis of its performance against alternative therapeutic agents. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the efficacy and mechanisms of action of this compound, facilitating further investigation and potential clinical application.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a panel of cancer cell lines, with results benchmarked against established therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of this compound's potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 1.8 | 25.6 |
| A549 | Lung Carcinoma | 8.9 | 3.5 | 32.1 |
| HeLa | Cervical Cancer | 4.1 | 1.2 | 18.9 |
| HT-29 | Colorectal Adenocarcinoma | 6.5 | 2.1 | 28.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells were treated with varying concentrations of this compound, Doxorubicin, or Cisplatin and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Signaling Pathway
This compound is hypothesized to induce apoptosis through the activation of the caspase cascade, initiated by mitochondrial outer membrane permeabilization (MOMP). The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The general workflow for evaluating the efficacy of this compound is depicted in the following diagram.
Caption: Standard experimental workflow for IC50 determination.
Logical Relationship of Cross-Validation
The cross-validation approach ensures the robustness and generalizability of the findings by testing this compound across multiple, distinct cancer cell lines.
Caption: Cross-validation logic across different cancer cell types.
Independent Verification of Necroptosis Inhibitors' Anti-Tumor Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in cancer biology, presenting both therapeutic opportunities and challenges. While apoptosis has long been the focus of cancer therapies, the frequent development of apoptosis resistance has spurred interest in alternative cell death mechanisms. Necroptosis, executed by a signaling cascade involving key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL), offers a potential bypass to apoptosis resistance. However, the role of necroptosis in cancer is complex, with evidence suggesting both pro- and anti-tumoral effects depending on the context.
This guide provides an objective comparison of the in vivo anti-tumor activity of key necroptosis inhibitors targeting different points in the signaling pathway. As no specific in vivo anti-tumor data for a compound designated "NecroIr2" is publicly available, this guide focuses on well-characterized inhibitors: Necrostatin-1 (a RIPK1 inhibitor), GSK'872 (a RIPK3 inhibitor), and Necrosulfonamide (an MLKL inhibitor), alongside a novel RIPK1 degrader. The data presented is compiled from published preclinical studies to aid researchers in evaluating and selecting appropriate tools for their in vivo cancer research.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor efficacy of selected necroptosis inhibitors across different cancer models.
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Observed Anti-Tumor Effect | Reference |
| Necrostatin-1 | RIPK1 | Colitis-Associated Cancer (CAC) | Mice | 4.5 mg/kg, intraperitoneally, daily | Significantly suppressed tumor growth and development. | [1][2] |
| GSK'872 | RIPK3 | Chemical Carcinogenesis (3-methylcholanthrene-induced) | Mice | Intraperitoneal injection (dosage not specified) | Delayed the onset of chemical carcinogenesis. | [3] |
| Necrosulfonamide (NSA) | MLKL | Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 3.7 mg/kg/day, intraperitoneally, for 7 days | Significantly suppressed xenograft tumor formation. | |
| RIPK1 Degrader (LD4172/225-5) | RIPK1 | Melanoma (B16F10 Syngeneic & A375 Xenograft) | C57BL/6J Mice & Humanized Mice | 40 mg/kg for 3 days then 20 mg/kg for 8 days (B16F10); 20 mg/kg daily for 11 days (A375) | In combination with radiotherapy, significantly suppressed tumor growth. | [4][5][6][7][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: The necroptosis signaling pathway and points of intervention by inhibitors.
Caption: A generalized workflow for in vivo evaluation of anti-tumor activity.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a necroptosis inhibitor in a xenograft mouse model.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 human breast cancer cells).[9][10][11][12][13]
-
Immunodeficient mice (e.g., Nude or SCID mice).
-
Necroptosis inhibitor (e.g., Necrosulfonamide).
-
Vehicle control (e.g., DMSO, PBS).
-
Matrigel (optional, can enhance tumor take rate).
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 3 x 10^6 cells/100 µL.[13]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse. For orthotopic models, inject into the mammary fat pad.[11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the necroptosis inhibitor (e.g., Necrosulfonamide at 3.7 mg/kg/day) and vehicle control via the desired route (e.g., intraperitoneal injection) for the specified duration (e.g., 7 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Snap-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for necroptosis pathway proteins).
-
In Vivo Syngeneic Tumor Model Study
Objective: To assess the anti-tumor efficacy and immunomodulatory effects of a necroptosis inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic cancer cell line (e.g., B16F10 melanoma cells).[5][7][8]
-
Immunocompetent mice (e.g., C57BL/6J).
-
Necroptosis inhibitor (e.g., RIPK1 degrader LD4172).
-
Vehicle control.
-
Optional: Combination therapy agent (e.g., anti-PD-1 antibody).
Procedure:
-
Cell Culture and Implantation: Culture B16F10 cells and implant 3 x 10^5 cells subcutaneously into the flank of C57BL/6J mice.[7]
-
Treatment: When tumors reach approximately 100 mm³, begin treatment. Administer the RIPK1 degrader (e.g., 40 mg/kg for 3 days followed by 20 mg/kg for 8 days) and/or other therapies as per the experimental design.[4]
-
Tumor Growth and Survival Monitoring: Monitor tumor growth and the overall health and survival of the mice.
-
Immunophenotyping (Optional): At the endpoint, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry to assess the impact of the treatment on the tumor microenvironment.
Conclusion
The independent verification of a necroptosis inhibitor's anti-tumor activity in vivo is crucial for its development as a potential cancer therapeutic. The data and protocols presented in this guide offer a comparative framework for researchers to design and interpret their in vivo studies. While the absence of data on "this compound" prevents a direct comparison, the provided information on key inhibitors targeting RIPK1, RIPK3, and MLKL serves as a valuable resource. The choice of inhibitor and experimental model should be carefully considered based on the specific cancer type and the scientific question being addressed. Further research is warranted to fully elucidate the therapeutic potential of targeting necroptosis in cancer and to identify predictive biomarkers for patient stratification.
References
- 1. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a First-in-Class RIPK1 Degrader to Enhance Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of growth of MX-1, MCF-7-MIII and MDA-MB-231 human breast cancer xenografts after administration of a targeted cytotoxic analog of somatostatin, AN-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of NecroIr2 and SMAC Mimetics in Inducing Cell Death
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the necroptosis inducer NecroIr2 and the apoptosis-inducing SMAC mimetics, supported by experimental data and detailed methodologies.
In the landscape of cancer therapeutics, inducing cell death in malignant cells is a cornerstone of many treatment strategies. Two distinct classes of compounds that have garnered interest for their ability to trigger programmed cell death are this compound, a novel necroptosis inducer, and SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, which primarily promote apoptosis. This guide offers a comparative analysis of their mechanisms of action, efficacy, and the signaling pathways they modulate, providing a comprehensive resource for researchers in oncology and cell death.
This compound is an iridium(III) complex that has been shown to induce necroptosis, a form of regulated necrosis, particularly in cisplatin-resistant lung cancer cells. Its mechanism is centered on mitochondrial targeting, leading to oxidative stress and the activation of the core necroptosis machinery. In contrast, SMAC mimetics are a class of therapeutic agents designed to mimic the endogenous SMAC/DIABLO protein. They function by antagonizing Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute apoptotic cell death. While their primary role is to induce apoptosis, under certain conditions, such as caspase inhibition, SMAC mimetics can also trigger necroptosis.
This guide will delve into the quantitative aspects of their cell-killing capabilities, outline the experimental protocols used to evaluate their function, and provide visual representations of the signaling pathways they engage.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and various SMAC mimetics in inducing cell death in different cancer cell lines.
Table 1: Efficacy of this compound in Inducing Cell Death
| Compound | Cell Line | Cell Death Type | Effective Concentration | Key Effects |
| This compound | A549R (Cisplatin-resistant lung cancer) | Necroptosis | 0.375–1.5 µM | Inhibits cell proliferation. |
| 1.5–3 µM | Induces ROS generation, loss of mitochondrial membrane potential, and phosphorylation of RIPK1 and RIPK3. | |||
| 0.75–1.5 µM | Arrests cell cycle at G0/G1 phase. |
Data for this compound is primarily from studies on cisplatin-resistant A549R cells and specific IC50 values for necroptosis induction are not widely published.
Table 2: Efficacy of SMAC Mimetics in Inducing Cell Death
| Compound | Cell Line | Cell Death Type | IC50 (Single Agent) | Key Effects |
| Birinapant | H1299-LKB1 KO (NSCLC) | Apoptosis | ~0.5 µM | Induces apoptosis through caspase activation.[1] |
| LCL161 | Hep3B (Hepatocellular Carcinoma) | Apoptosis | 10.23 µM | Induces cell death as a single agent.[2] |
| PLC5 (Hepatocellular Carcinoma) | Apoptosis | 19.19 µM | Induces cell death as a single agent.[2] | |
| WSU-DLCL2 (B-cell Lymphoma) | Apoptosis | 0.22 µM | Exhibits single-agent antilymphoma activity.[3] | |
| GDC-0152 | Various solid tumors | Apoptosis | Not specified | Binds to XIAP, cIAP1, and cIAP2 to promote apoptosis.[4] |
| SM-164 | Cholangiocarcinoma cell lines | Necroptosis (with TNF-α + zVAD-fmk) | 10 nM (used in combination) | Sensitizes cells to TNF-α-induced necroptosis.[5] |
IC50 values for SMAC mimetics can vary significantly depending on the cell line and the presence of sensitizing agents like TNF-α.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the effects of this compound and SMAC mimetics.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cells (e.g., A549, A549R, or other cancer cell lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or SMAC mimetics for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against compound concentration.
Western Blot Analysis for Cell Death Markers
This protocol is used to detect the activation of key proteins in the apoptosis and necroptosis pathways.
-
Cell Lysis: Treat cells with this compound or SMAC mimetics (with or without TNF-α and/or zVAD-fmk) for the indicated times. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Apoptosis: Cleaved Caspase-3, Cleaved Caspase-8, Cleaved PARP.
-
Necroptosis: Phospho-RIPK1, Phospho-RIPK3, Phospho-MLKL.
-
Loading Control: β-actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Flow Cytometry for Apoptosis and Necroptosis Detection
This method quantifies the percentage of cells undergoing apoptosis and necroptosis.
-
Cell Treatment and Harvesting: Treat cells as described for western blotting. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Apoptotic cells: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).
-
Necroptotic/Necrotic cells: Annexin V negative/positive, PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necroptosis.[7][8]
Co-Immunoprecipitation for Necrosome Formation
This protocol is used to detect the formation of the necrosome (RIPK1-RIPK3 complex).
-
Cell Treatment and Lysis: Induce necroptosis in cells and lyse them in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against RIPK1 or RIPK3 overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against RIPK1 and RIPK3 to detect their interaction.[9]
Mandatory Visualization
The following diagrams illustrate the signaling pathways modulated by this compound and SMAC mimetics, as well as a comparative experimental workflow.
Conclusion
This compound and SMAC mimetics represent two distinct and promising strategies for inducing cell death in cancer cells. This compound acts as a direct inducer of necroptosis through a mitochondria-centric mechanism, offering a potential avenue to overcome resistance to apoptosis-inducing agents. SMAC mimetics, on the other hand, function by targeting the IAP family of proteins to primarily trigger apoptosis, but can be versatile in their ability to induce necroptosis under specific cellular contexts. The choice between these agents in a therapeutic strategy will likely depend on the specific molecular characteristics of the tumor, including its IAP expression levels and the integrity of its apoptotic and necroptotic signaling pathways. Further head-to-head comparative studies in a broader range of cancer models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis | PLOS One [journals.plos.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. benchchem.com [benchchem.com]
Validating the Specificity of NecroIr2 for the Necroptosis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The development of specific inhibitors targeting this pathway is crucial for both basic research and therapeutic applications. This guide provides a comparative analysis of NecroIr2, an iridium(III) complex identified as a necroptosis inducer, with other well-established inhibitors of the necroptosis pathway. The objective is to critically evaluate the current evidence for this compound's specificity and provide researchers with the necessary information to make informed decisions for their studies.
Overview of Necroptosis Signaling
Necroptosis is a lytic cell death pathway that is typically activated when apoptosis is inhibited. The core of the necroptosis signaling cascade involves three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon stimulation by death receptors such as TNFR1, and in the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers form pores, leading to membrane rupture and cell death.
Caption: The necroptosis signaling pathway and the points of action for various inhibitors.
Comparison of Necroptosis Inhibitors
A critical aspect of a chemical probe is its specificity for its intended target. While this compound has been shown to induce necroptosis, its direct molecular targets and its selectivity profile remain to be thoroughly characterized. This section compares this compound with well-validated necroptosis inhibitors.
| Feature | This compound | Necrostatin-1s (Nec-1s) | GSK'872 | Necrosulfonamide (NSA) |
| Target | Presumed to be upstream of or at the level of RIPK1/RIPK3 phosphorylation | RIPK1 Kinase Domain | RIPK3 Kinase Domain | MLKL (human) |
| Mechanism of Action | Induces mitochondrial oxidative stress, leading to RIPK3 and MLKL activation. | Allosteric inhibitor that locks RIPK1 in an inactive conformation. | ATP-competitive inhibitor of RIPK3 kinase activity. | Covalently binds to Cysteine 86 of human MLKL, preventing its oligomerization. |
| Reported IC50 | Not reported | ~180 nM (inhibition of necroptosis) | 1.3 nM (in vitro kinase assay) | ~0.25 µM (inhibition of necroptosis) |
| Selectivity | Unknown. Broader effects on mitochondrial function are reported. | Highly selective for RIPK1. Does not inhibit the off-target indoleamine 2,3-dioxygenase (IDO) unlike its predecessor, Nec-1. | >1000-fold selectivity for RIPK3 over a panel of 300 other kinases. | Specific for human MLKL. Does not inhibit mouse MLKL. |
| Key Advantages | May overcome resistance to cisplatin (B142131) in some cancer cells. | Well-characterized and highly specific for RIPK1. | Potent and highly selective for RIPK3. | Targets the terminal effector of the pathway. |
| Key Limitations | Lack of quantitative data on target engagement and selectivity. Mechanism is not fully elucidated. | Less potent in cellular assays compared to its in vitro activity. | - | Species-specific for human MLKL. |
Experimental Validation of Inhibitor Specificity
To rigorously validate the specificity of a necroptosis inhibitor, a series of experiments are required. The following protocols outline key assays.
Caption: A general experimental workflow for validating the specificity of a necroptosis inhibitor.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of RIPK1 and RIPK3.
Protocol:
-
Reagents: Recombinant human RIPK1 and RIPK3 kinase, kinase assay buffer, ATP, substrate (e.g., Myelin Basic Protein), ADP-Glo™ reagent.
-
Procedure:
-
Add kinase, buffer, and the test compound (e.g., this compound) at various concentrations to a 96-well plate.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
Objective: To assess the selectivity of the inhibitor against a broad panel of human kinases.
Protocol:
-
Platform: Utilize a commercially available kinase profiling service (e.g., DiscoverX KINOMEscan™).
-
Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.
-
-
Data Analysis: The results are typically presented as a percentage of control, with lower percentages indicating stronger binding to the kinase. This allows for the identification of potential off-target interactions.
Cell-Based Necroptosis Inhibition Assay
Objective: To measure the potency of the inhibitor in a cellular context.
Protocol:
-
Cell Line: Use a cell line susceptible to necroptosis (e.g., HT-29, L929).
-
Reagents: Cell culture medium, TNF-α, a pan-caspase inhibitor (e.g., z-VAD-FMK), and a Smac mimetic (e.g., BV6).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding TNF-α, z-VAD-FMK, and Smac mimetic.
-
Incubate for 18-24 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the EC50 value.
Western Blotting for Phosphorylated Necroptosis Markers
Objective: To confirm that the inhibitor blocks the phosphorylation of key necroptosis signaling proteins.
Protocol:
-
Procedure:
-
Treat cells as described in the cell-based necroptosis assay with and without the inhibitor.
-
Lyse the cells at different time points after inducing necroptosis.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), p-RIPK3, and p-MLKL. Use antibodies against the total proteins as loading controls.
-
Detect the primary antibodies with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells.
Validation in Knockout Cell Lines
Objective: To demonstrate that the inhibitor's effect is dependent on the core necroptosis machinery.
Protocol:
-
Cell Lines: Use wild-type and corresponding RIPK1-/-, RIPK3-/-, and MLKL-/- knockout cell lines.
-
Procedure:
-
Perform the cell-based necroptosis assay as described above in both wild-type and knockout cell lines.
-
-
Data Analysis: A specific inhibitor should show a significantly reduced or no effect in the knockout cell lines compared to the wild-type cells.
Conclusion and Future Directions
This compound presents an interesting profile as a necroptosis inducer, particularly in the context of overcoming cisplatin resistance. However, a comprehensive validation of its specificity for the necroptosis pathway is currently lacking in the publicly available literature. While it has been shown to activate RIPK3 and MLKL, direct evidence of its interaction with these or other kinases, as well as its broader selectivity profile, is needed.
For researchers considering the use of this compound, it is crucial to perform rigorous validation experiments, such as those outlined in this guide, to fully understand its mechanism of action and potential off-target effects. A direct comparison of this compound with well-characterized inhibitors like Necrostatin-1s, GSK'872, and Necrosulfonamide in head-to-head assays will be instrumental in positioning this compound as a reliable tool for studying necroptosis. Without such data, the interpretation of results obtained using this compound should be approached with caution. The development of more specific chemical probes is essential for advancing our understanding of necroptosis and for the successful translation of necroptosis modulators into therapeutic agents.
NecroIr2: A Comparative Analysis of a Novel Iridium-Based Anticancer Compound
A deep dive into the cytotoxic mechanisms and therapeutic potential of NecroIr2 in comparison to other leading iridium-based anticancer agents.
The landscape of cancer chemotherapy has long been dominated by platinum-based drugs. However, the prevalence of drug resistance and significant side effects have spurred the development of alternative metal-based therapeutics. Among these, iridium-based compounds have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines, including those resistant to conventional therapies. This guide provides a comprehensive comparison of this compound, a novel iridium(III) complex, with other notable iridium-based anticancer compounds, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.
A Unique Mechanism of Action: Necroptosis Induction
This compound distinguishes itself from many other iridium-based anticancer compounds through its primary mechanism of inducing necroptosis, a form of programmed necrosis, particularly in cisplatin-resistant lung cancer cells (A549R)[1]. Unlike apoptosis, which is a more common target for anticancer drugs, necroptosis provides an alternative cell death pathway that can bypass apoptosis-resistance mechanisms.
The signaling pathway initiated by this compound involves its selective accumulation in the mitochondria, leading to increased oxidative stress and a loss of mitochondrial membrane potential (MMP)[1]. This triggers the activation of key proteins in the necroptosis pathway: Receptor-Interacting serine-threonine Kinase 3 (RIPK3) and Mixed Lineage Kinase domain-Like pseudokinase (MLKL)[1]. The phosphorylation of these proteins ultimately leads to membrane disruption and cell death. Furthermore, this compound has been shown to arrest the cell cycle in the G0/G1 phase, further contributing to its anticancer effect[1].
In contrast, many other iridium(III) complexes exert their cytotoxic effects primarily through the induction of apoptosis. This is often achieved by targeting mitochondria, generating reactive oxygen species (ROS), and activating caspase cascades[2][3][4]. Some iridium compounds have also been reported to induce other forms of cell death, such as ferroptosis and autophagy, highlighting the diverse mechanisms of action within this class of compounds[1][5][6][7][8][9].
Comparative Cytotoxicity
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the reported IC50 values for this compound and a selection of other iridium(III) complexes against the cisplatin-resistant human lung adenocarcinoma cell line, A549R, and its parent cell line, A549. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values in Cisplatin-Resistant A549R Human Lung Cancer Cells
| Compound | IC50 (µM) in A549R | Primary Mechanism of Action | Reference |
| This compound | 1.5 | Necroptosis | [1] |
| NecroIr1 | 3.0 | Necroptosis | [1] |
| Complex 4a | Active (specific value not provided) | Apoptosis, Autophagy | [10] |
| Complex 4b | Active (specific value not provided) | Apoptosis, Autophagy | [10] |
| Cisplatin | >50 | Apoptosis (ineffective) | [1] |
Table 2: Comparative IC50 Values in A549 Human Lung Cancer Cells
| Compound | IC50 (µM) in A549 | Primary Mechanism of Action | Reference |
| Complex 7e | Not specified for A549, but 0.20 in MCF-7 | Apoptosis | [4] |
| Complex 11 | 1.4 - 35.0 | Apoptosis | [4] |
| Complex 16 | More cytotoxic than cisplatin | Apoptosis (Lysosome-targeted) | [4] |
| Complex 22 | More cytotoxic than cisplatin | Apoptosis | [4] |
| Complex 28 | 5.2 | Apoptosis | [4] |
| Complex 52 | 0.62 | Not specified | [11] |
| Complex Ir2 | 1.6 | Apoptosis, Autophagy | [2] |
| Complex 3a (with white light) | 0.7 | Apoptosis, Autophagy, Ferroptosis | [8] |
| Complex 3b (with white light) | 1.8 | Apoptosis, Autophagy, Ferroptosis | [8] |
| Cisplatin | ~11.2 - 23.7 | Apoptosis | [10][11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway for this compound-induced necroptosis and a general workflow for evaluating the anticancer activity of iridium compounds.
Experimental Protocols
A summary of the methodologies for key experiments cited in the evaluation of this compound and other iridium-based anticancer compounds is provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, A549R) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the iridium compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Cells treated with the iridium compound are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated RIPK3, phosphorylated MLKL, and their total protein counterparts).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)
The JC-1 assay is a fluorescent method used to measure the mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.
-
Cell Treatment: Cells are treated with the iridium compound for the desired time.
-
JC-1 Staining: The cells are then incubated with the JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Fluorescence Measurement: In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains as monomers and emits green fluorescence. The fluorescence is measured using a flow cytometer or a fluorescence microscope.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies a loss of MMP.
Conclusion
This compound represents a significant advancement in the field of iridium-based anticancer compounds due to its unique ability to induce necroptosis, a cell death pathway that can overcome resistance to apoptosis-inducing agents like cisplatin. While direct comparative data under identical conditions is still emerging, the available evidence suggests that this compound and its analogue, NecroIr1, are highly effective in killing cisplatin-resistant lung cancer cells. The broader class of iridium(III) complexes demonstrates a remarkable diversity in their mechanisms of action, including apoptosis, autophagy, and ferroptosis, often mediated through mitochondrial targeting and ROS production. This versatility, coupled with their potent cytotoxicity, positions iridium-based compounds as a highly promising area for the development of next-generation cancer therapies. Further research, including head-to-head comparative studies and in vivo investigations, will be crucial to fully elucidate the therapeutic potential of this compound and other iridium complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria-targeted cyclometalated iridium (III) complexes: Dual induction of A549 cells apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Organometallic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and induction of ferroptosis of iridium(iii) complexes against B16 melanoma cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Targeted liposomes encapsulated iridium(III) compound greatly enhance anticancer efficacy and induce cell death via ferroptosis on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal complexes induced ferroptosis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. White light increases anticancer effectiveness of iridium(III) complexes toward lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and induction of ferroptosis of iridium(III) complexes against B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ester-Modified Cyclometalated Iridium(III) Complexes as Mitochondria-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current status of iridium-based complexes against lung cancer [frontiersin.org]
Assessing the synergistic effects of NecroIr2 with other chemotherapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The landscape of cancer treatment is continually evolving, with a significant focus on developing novel therapeutic agents that can overcome the challenge of chemotherapy resistance. In this context, the iridium(III) complex, NecroIr2, has emerged as a promising necroptosis inducer, particularly in cisplatin-resistant lung cancer cells. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, and details the underlying mechanisms and experimental protocols to aid in further research and drug development.
This compound: A Potent Inducer of Necroptotic Cell Death
This compound is an iridium(III) complex that has demonstrated significant cytotoxicity in cancer cells, including those resistant to conventional chemotherapeutics like cisplatin (B142131). Its primary mechanism of action involves the induction of necroptosis, a form of programmed necrosis, which offers a distinct advantage in killing cancer cells that have developed resistance to apoptosis-based therapies.
Mechanism of Action
This compound's efficacy stems from its ability to selectively accumulate in the mitochondria of cancer cells. This targeted accumulation leads to a cascade of events culminating in cell death:
-
Induction of Oxidative Stress: this compound triggers a surge in reactive oxygen species (ROS) within the mitochondria.
-
Mitochondrial Membrane Potential (MMP) Loss: The increase in ROS leads to a loss of the mitochondrial membrane potential.
-
Activation of Necroptosis Pathway: This mitochondrial dysfunction activates key proteins in the necroptosis pathway, namely receptor-interacting serine-threonine kinase 3 (RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL).
The activation of this signaling cascade ultimately leads to the demise of cancer cells, even those that are resistant to apoptosis-inducing agents like cisplatin.
Comparative Performance of Iridium Complexes in Oncology
While specific synergistic studies of this compound with a broad range of chemotherapies are still emerging, its efficacy in cisplatin-resistant models provides a strong indication of its potential in combination therapies. The following table summarizes the cytotoxic activity of various iridium complexes, including those with similar mechanisms, against different cancer cell lines. This comparative data highlights the potential of this class of compounds in oncology.
| Complex | Cancer Cell Line | IC50 (µM) | Noteworthy Characteristics |
| This compound | A549R (Cisplatin-Resistant Lung Cancer) | - | Overcomes cisplatin resistance by inducing necroptosis. |
| Ir-1 | Lung Cancer Cells | - | Exhibits significant radiosensitizing effects.[1] |
| Complex 15 | A549 (Lung Cancer) | - | Induces apoptosis and autophagy via the PI3K/mTOR signaling pathway.[2] |
| Complex 16 | A549 (Lung Cancer) | - | Similar to Complex 15, induces apoptosis and autophagy.[2] |
| Complex 22 | A549 (Lung Cancer) | - | Five times more cytotoxic than cisplatin.[3] |
| Complexes 40-42 | HeLa, A549, A549R, HepG2, MCF-7 | - | Higher cytotoxicity than cisplatin in various cancer cell lines.[3] |
Note: Specific IC50 values for this compound were not available in the provided search results. The table showcases the broader potential of iridium complexes.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key experiments relevant to assessing the efficacy and mechanism of action of compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, A549R) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the iridium complex for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Analysis of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Treat cells with the iridium complex as described above.
-
Staining: Stain the cells with a fluorescent dye sensitive to MMP, such as JC-1 (5 µg/mL), for 20 minutes at 37°C.
-
Flow Cytometry: Analyze the cells using a flow cytometer. A shift from red to green fluorescence indicates a loss of MMP.
Western Blot Analysis for Necroptosis Markers
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key necroptosis proteins (e.g., p-RIPK3, p-MLKL).
-
Detection: Incubate with a secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental designs.
Caption: Mechanism of this compound-induced necroptosis in cancer cells.
Caption: General experimental workflow for assessing this compound's effects.
Conclusion
This compound and other iridium-based complexes represent a promising frontier in the development of novel anticancer therapies. Their unique mechanism of inducing necroptosis provides a powerful tool to circumvent apoptosis resistance, a major hurdle in cancer treatment. The comparative data and detailed protocols presented in this guide are intended to facilitate further research into the synergistic effects of these compounds with existing chemotherapies, ultimately paving the way for more effective and personalized cancer treatments. Further in-depth studies focusing on combination therapies are warranted to fully elucidate the synergistic potential of this compound.
References
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